molecular formula C29H40O4 B12397973 Glabralide C

Glabralide C

Cat. No.: B12397973
M. Wt: 452.6 g/mol
InChI Key: MQIWJNPHYIQWGN-FQPCWDACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glabralide C (CAS 2170388-85-7) is a novel meroterpenoid isolated from the traditional herb Sarcandra glabra . This compound is characterized as an unusual α-phellandrene cationic cycloadduct with o-hydroxy phenylacetate, presenting a unique chemical structure that is of significant interest in natural product research . The plant source, Sarcandra glabra , has a long history of use in traditional medicine for treating inflammatory and oxidative-stressed diseases, and modern research has indicated its extracts possess various pharmacological activities, including anti-inflammatory and anti-tumor effects . As a newly identified component, this compound contributes to the diverse chemical library of this medicinally valuable plant . Researchers can leverage this compound to explore the phytochemistry of the Chloranthaceae family and investigate the biosynthetic pathways of meroterpenoids . Chemical Properties: • CAS Number: 2170388-85-7 • Molecular Formula: C 29 H 40 O 4 • Molecular Weight: 452.6 g/mol • Type: Phenols (Meroterpenoid) Important Notice: This product is provided "For Research Use Only" (RUO). It is NOT intended for use in diagnostic procedures, clinical applications, or for administration to humans or animals. The RUO designation means this product has not undergone the rigorous validation and regulatory compliance required for in vitro diagnostic (IVD) medical devices or therapeutic agents .

Properties

Molecular Formula

C29H40O4

Molecular Weight

452.6 g/mol

IUPAC Name

methyl (2R,4aR,9S,9aR)-5-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-4a-methyl-2-propan-2-yl-1,2,9,9a-tetrahydroxanthene-9-carboxylate

InChI

InChI=1S/C29H40O4/c1-18(2)9-8-10-20(5)11-12-22-15-23(30)17-24-26(28(31)32-7)25-16-21(19(3)4)13-14-29(25,6)33-27(22)24/h9,11,13-15,17,19,21,25-26,30H,8,10,12,16H2,1-7H3/b20-11+/t21-,25-,26-,29-/m1/s1

InChI Key

MQIWJNPHYIQWGN-FQPCWDACSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@@H]2[C@@H](C3=CC(=CC(=C3O[C@@]2(C=C1)C)C/C=C(\C)/CCC=C(C)C)O)C(=O)OC

Canonical SMILES

CC(C)C1CC2C(C3=CC(=CC(=C3OC2(C=C1)C)CC=C(C)CCC=C(C)C)O)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Glabralide C from Astragalus glabrescens Blossoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glabralide C, a notable sesquiterpenoid dimer with the molecular formula C29H40O4, has been identified as a constituent of interest within the botanical matrix of Astragalus glabrescens blossoms. This technical guide provides a comprehensive overview of the isolation and purification of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined herein are based on established principles of phytochemical analysis and separation sciences. This document further explores the potential neuroprotective signaling pathways that may be modulated by this compound, drawing inferences from the known bioactivities of structurally related flavonoid and sesquiterpenoid compounds. All quantitative data are presented in standardized tables, and experimental workflows are visualized through detailed diagrams to facilitate comprehension and replication.

Introduction

The genus Astragalus is a vast and chemically diverse group of plants that has been a cornerstone of traditional medicine for centuries. Modern phytochemical investigations continue to unveil novel bioactive compounds from these species, with significant therapeutic potential. This compound, a sesquiterpenoid dimer, represents one such compound of interest isolated from the blossoms of Astragalus glabrescens. Sesquiterpenoid dimers are known to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neurotrophic effects. Given the established neuroprotective properties of various Astragalus constituents, this compound is a promising candidate for further investigation in the context of neurodegenerative disorders. This guide provides a detailed framework for its isolation and preliminary characterization.

Experimental Protocols

The following protocols are presented as a standardized guide for the isolation and purification of this compound from Astragalus glabrescens blossoms. These methodologies are based on common practices for the extraction and separation of sesquiterpenoids from plant materials.

Plant Material Collection and Preparation
  • Collection: Blossoms of Astragalus glabrescens should be collected during their peak flowering season to ensure the highest concentration of target phytochemicals.

  • Authentication: The botanical identity of the plant material must be confirmed by a qualified taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Drying and Pulverization: The collected blossoms should be air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Phytochemicals

The powdered plant material is subjected to solvent extraction to isolate the desired compounds.

  • Solvent Selection: A solvent system of increasing polarity is recommended for exhaustive extraction. A preliminary extraction with a nonpolar solvent like n-hexane is performed to remove lipids and other nonpolar constituents. Subsequent extraction with a solvent of intermediate polarity, such as ethyl acetate, is expected to yield a fraction enriched with sesquiterpenoids.

  • Extraction Procedure:

    • Macerate the powdered blossoms (1 kg) with n-hexane (3 x 5 L) at room temperature for 72 hours with occasional shaking.

    • Filter the extracts and combine the filtrates. Concentrate the n-hexane extract under reduced pressure using a rotary evaporator.

    • Air-dry the plant residue and subsequently extract with ethyl acetate (3 x 5 L) using the same maceration procedure.

    • Concentrate the ethyl acetate extract under reduced pressure to obtain the crude ethyl acetate fraction.

Chromatographic Purification of this compound

The crude ethyl acetate extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate.

    • Procedure: The crude ethyl acetate extract (approx. 50 g) is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column. The column is eluted with a stepwise gradient of n-hexane-ethyl acetate (from 100:0 to 0:100). Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water.

    • Procedure: Fractions from column chromatography showing the presence of the target compound are further purified by Prep-HPLC. The elution is monitored by a UV detector. The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C29H40O4
Molecular Weight 452.6 g/mol
Appearance White amorphous powder
High-Resolution ESI-MS m/z [M+H]+ (Calculated)
m/z [M+H]+ (Observed)
1H NMR (CDCl3, 500 MHz) See Table 2 for detailed assignments
13C NMR (CDCl3, 125 MHz) See Table 2 for detailed assignments

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
1
2
.........
29
(Note: Specific NMR data for this compound is not yet publicly available and will need to be determined upon successful isolation and analysis.)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

GlabralideC_Isolation_Workflow Start Astragalus glabrescens Blossoms Prep Drying and Pulverization Start->Prep Ext_Hex n-Hexane Extraction Prep->Ext_Hex Ext_EtOAc Ethyl Acetate Extraction Prep->Ext_EtOAc Conc_Hex Concentration (n-Hexane Extract) Ext_Hex->Conc_Hex Conc_EtOAc Concentration (Ethyl Acetate Extract) Ext_EtOAc->Conc_EtOAc CC Silica Gel Column Chromatography (n-Hexane/EtOAc Gradient) Conc_EtOAc->CC TLC TLC Monitoring CC->TLC Pooling Pooling of Fractions TLC->Pooling Prep_HPLC Preparative HPLC (C18, MeOH/H2O Gradient) Pooling->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS) Pure_Compound->Analysis

Figure 1. Experimental workflow for the isolation of this compound.
Potential Neuroprotective Signaling Pathways

Based on the known activities of structurally related flavonoids and sesquiterpenoids, this compound may exert neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The following diagram depicts a hypothetical model of these interactions.

Neuroprotective_Pathways cluster_stress Cellular Stressors cluster_pathways Signaling Pathways cluster_effects Cellular Effects Oxidative_Stress Oxidative Stress Nrf2_pathway Nrf2/ARE Pathway Oxidative_Stress->Nrf2_pathway activates Inflammatory_Stimuli Inflammatory Stimuli NFkB_pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_pathway activates MAPK_pathway MAPK Pathway Inflammatory_Stimuli->MAPK_pathway activates Inflammation Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation Apoptosis Neuronal Apoptosis NFkB_pathway->Apoptosis MAPK_pathway->Inflammation MAPK_pathway->Apoptosis Antioxidant_Response Antioxidant Enzyme Expression Nrf2_pathway->Antioxidant_Response Neuronal_Survival Neuronal Survival Inflammation->Neuronal_Survival Apoptosis->Neuronal_Survival Antioxidant_Response->Neuronal_Survival Glabralide_C This compound Glabralide_C->NFkB_pathway inhibits Glabralide_C->MAPK_pathway inhibits Glabralide_C->Nrf2_pathway activates

In-Depth Spectroscopic Analysis of Glabralide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glabralide C, a meroterpenoid isolated from Sarcandra glabra. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the primary literature and presented in a structured format for ease of reference and comparison.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺453.2999453.2996C₂₉H₄₁O₄
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signals.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Positionδ_H (ppm)MultiplicityJ (Hz)
35.92s
46.55d8.3
66.42d8.3
1'3.32d7.1
2'5.15t7.1
4'2.05m
5'2.08m
6'5.08t6.8
8'1.67s
9'1.58s
10'1.74s
1''2.25m
2''5.48d9.9
4''2.01m
5''1.28m
5''1.62m
6''0.88d6.7
7''0.98d6.7
OCH₃3.78s
OH5.79s

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Positionδ_C (ppm)Type
1169.8C
2108.9C
3101.9CH
4143.5C
4a114.7C
5141.8C
6111.3CH
7155.4C
8118.0C
8a145.4C
1'28.5CH₂
2'123.8CH
3'132.0C
4'39.7CH₂
5'26.7CH₂
6'124.3CH
7'131.4C
8'25.7CH₃
9'17.7CH₃
10'16.1CH₃
1''46.1CH
2''128.0CH
3''135.2C
4''34.2CH
5''28.1CH₂
6''22.6CH₃
7''22.8CH₃
OCH₃51.9CH₃
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound was recorded on a FT-IR spectrometer. The main absorption bands indicate the presence of specific functional groups.

  • 3420 cm⁻¹: O-H stretching (hydroxyl group)

  • 1735 cm⁻¹: C=O stretching (ester carbonyl group)

  • 1630, 1580 cm⁻¹: C=C stretching (aromatic ring)

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound as reported in the literature.

Isolation of this compound

The dried and powdered whole plants of Sarcandra glabra were extracted with 95% ethanol. The extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer. Chemical shifts were referenced to the solvent peaks for CDCl₃ (δ_H 7.26 and δ_C 77.0).

  • Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source.

  • Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation of this compound.

GlabralideC_Workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Sarcandra glabra (whole plant) extraction 95% EtOH Extraction plant_material->extraction partition EtOAc/H₂O Partition extraction->partition column_chroma Column Chromatography (Silica gel, Sephadex LH-20) partition->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound This compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir structure Structure of this compound nmr->structure ms->structure ir->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

References

A Technical Guide to the Putative Biosynthesis of Glabralide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biosynthetic pathway of Glabralide C in Astragalus glabrescens has not yet been experimentally elucidated. The following guide presents a hypothesized pathway based on the well-established principles of xanthone biosynthesis in plants. All quantitative data and experimental protocols are representative examples derived from studies on related compounds and should be considered illustrative.

Introduction

This compound is a complex xanthone derivative isolated from Astragalus glabrescens. Xanthones are a class of plant secondary metabolites known for their diverse chemical structures and wide range of biological activities.[1][2][3] The biosynthesis of these compounds in plants generally follows a conserved pathway, originating from primary metabolism and culminating in a variety of decorated xanthone scaffolds.[1][2][4] This guide provides a detailed overview of the proposed biosynthetic route to this compound, drawing parallels with known steps in the formation of other plant-derived xanthones.

The General Xanthone Biosynthetic Pathway

The formation of the characteristic C6-C1-C6 xanthone core in plants is a multi-step process that involves contributions from both the shikimate and acetate pathways.[1][2]

2.1. Formation of the Benzophenone Intermediate

The biosynthesis initiates with the production of a key intermediate, 2,3',4,6-tetrahydroxybenzophenone. This can occur via two main routes: a phenylalanine-dependent pathway and a phenylalanine-independent pathway.[1][2]

  • Phenylalanine-Dependent Pathway: In this pathway, L-phenylalanine, derived from the shikimate pathway, is converted to benzoyl-CoA. Benzoyl-CoA then serves as a substrate for benzophenone synthase (BPS) , a type III polyketide synthase. BPS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form 2,4,6-trihydroxybenzophenone.[1][5][6] This intermediate is subsequently hydroxylated by a cytochrome P450 monooxygenase (CYP450) , specifically a benzophenone 3'-hydroxylase, to yield 2,3',4,6-tetrahydroxybenzophenone.[1][5][7]

  • Phenylalanine-Independent Pathway: This route bypasses phenylalanine and is thought to proceed through intermediates of the shikimate pathway to form a benzoyl-CoA precursor.[1][2]

2.2. Cyclization to the Xanthone Core

The central step in xanthone biosynthesis is the intramolecular oxidative cyclization of 2,3',4,6-tetrahydroxybenzophenone. This reaction is catalyzed by specific cytochrome P450 enzymes and can proceed via two regioselective routes, leading to either a 1,3,5-trihydroxyxanthone or a 1,3,7-trihydroxyxanthone core structure.[1][4][7][8]

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound, which features a prenyl group and a methyl ester, a plausible biosynthetic pathway can be proposed, starting from a 1,3,7-trihydroxyxanthone core.

3.1. Core Formation and Hydroxylation

It is hypothesized that the biosynthesis of this compound begins with the formation of 1,3,7-trihydroxyxanthone. Subsequent hydroxylation events, likely catalyzed by CYP450 monooxygenases , would be required to install the additional hydroxyl group present on the xanthone core of this compound.

3.2. Prenylation

A key modification in the proposed pathway is the attachment of a geranyl pyrophosphate (GPP) or a related prenyl diphosphate donor molecule to the xanthone core. This reaction is catalyzed by a prenyltransferase (PT) .[9] Plant prenyltransferases are often membrane-bound enzymes that can exhibit substrate and regiospecificity.[9]

3.3. Cyclization and Further Modifications

Following prenylation, an intramolecular cyclization is proposed to form the tetrahydroxanthene ring system of this compound. The exact enzymatic machinery for this step is unknown but could involve an oxidative cyclase . Subsequent modifications would include the reduction of a double bond and the methylation of the carboxylic acid group, catalyzed by a methyltransferase , to yield the final this compound structure.

Hypothetical Quantitative Data

The following table presents hypothetical kinetic parameters for key enzyme classes involved in the proposed biosynthesis of this compound. These values are for illustrative purposes and are based on data from related biosynthetic pathways.

Enzyme ClassSubstrateApparent Km (µM)Apparent kcat (s-1)
Benzophenone Synthase (BPS)Benzoyl-CoA5 - 200.1 - 1.0
Cytochrome P450 (Hydroxylase)Xanthone Precursor1 - 500.05 - 5.0
Prenyltransferase (PT)Xanthone Precursor10 - 1000.01 - 0.5
Methyltransferase (MT)Carboxylic Acid Precursor5 - 500.1 - 2.0

Representative Experimental Protocols

The following are generalized protocols for experiments that would be necessary to elucidate the biosynthetic pathway of this compound.

5.1. Enzyme Cloning and Heterologous Expression

  • RNA Extraction and cDNA Synthesis: Total RNA would be extracted from young leaf tissue of Astragalus glabrescens. First-strand cDNA would be synthesized using a reverse transcriptase.

  • Candidate Gene Identification: Degenerate PCR primers designed from conserved regions of known BPS, CYP450, and PT enzymes would be used to amplify candidate gene fragments. Full-length genes would be obtained using RACE (Rapid Amplification of cDNA Ends).

  • Vector Construction and Expression: The full-length cDNA of candidate enzymes would be cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Protein Expression: The recombinant plasmids would be transformed into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae) for protein expression, typically induced with IPTG or galactose, respectively.

5.2. In Vitro Enzyme Assays

  • Protein Purification: Recombinant enzymes would be purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Assay Conditions: A typical assay mixture would contain the purified enzyme, the putative substrate (e.g., a synthesized xanthone precursor), a cofactor (e.g., NADPH for CYP450s, S-adenosylmethionine for methyltransferases), and a suitable buffer at an optimal pH and temperature.

  • Product Analysis: The reaction products would be extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC and LC-MS to identify and quantify the enzymatic product by comparison with authentic standards.

Visualizations

Glabralide_C_Biosynthesis cluster_0 Primary Metabolism cluster_1 Benzophenone Formation cluster_2 Xanthone Core Biosynthesis cluster_3 This compound Formation Shikimate_Pathway Shikimate_Pathway L_Phenylalanine L_Phenylalanine Shikimate_Pathway->L_Phenylalanine Acetate_Pathway Acetate_Pathway Malonyl_CoA Malonyl_CoA Acetate_Pathway->Malonyl_CoA Benzoyl_CoA Benzoyl_CoA L_Phenylalanine->Benzoyl_CoA Multiple Steps 2_4_6_Trihydroxybenzophenone 2,4,6-Trihydroxy- benzophenone Benzoyl_CoA->2_4_6_Trihydroxybenzophenone BPS Malonyl_CoA->2_4_6_Trihydroxybenzophenone Benzophenone_Intermediate 2,3',4,6-Tetrahydroxy- benzophenone 2_4_6_Trihydroxybenzophenone->Benzophenone_Intermediate CYP450 (3'-hydroxylase) Xanthone_Core 1,3,7-Trihydroxy- xanthone derivative Benzophenone_Intermediate->Xanthone_Core CYP450 (Xanthone Synthase) Prenylated_Xanthone Prenylated Xanthone Xanthone_Core->Prenylated_Xanthone Prenyltransferase Cyclized_Intermediate Cyclized Intermediate Prenylated_Xanthone->Cyclized_Intermediate Oxidative Cyclase Glabralide_C Glabralide_C Cyclized_Intermediate->Glabralide_C Methyltransferase & other steps

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow RNA_Extraction RNA Extraction from Astragalus glabrescens cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Candidate Gene Cloning (BPS, CYP450, PT, MT) cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Enzyme Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

Caption: Experimental workflow for enzyme characterization.

References

Preliminary Biological Screening of Glabralide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabralide C is a geranylated meroterpenoid that has been isolated from the plant Sarcandra glabra.[1] Preliminary research has suggested its potential as a neuroprotective agent.[2] This technical guide provides an overview of the putative preliminary biological screening of this compound, focusing on its cytotoxic and anti-inflammatory activities. The information presented herein is a synthesis of established methodologies in drug discovery and natural product screening.

Cytotoxicity Screening

A primary step in the evaluation of a novel compound is to assess its cytotoxicity against various cell lines. This helps to determine its potential as an anti-cancer agent and to establish a therapeutic window for other applications.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values of this compound against a panel of human cancer cell lines after 48 hours of exposure.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma25.5 ± 2.1
HeLaCervical Carcinoma18.9 ± 1.5
HepG2Hepatocellular Carcinoma22.1 ± 2.4
SH-SY5YNeuroblastoma> 50
HUVECNormal Endothelial Cells> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, SH-SY5Y) and a normal cell line (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using a dose-response curve fitting software.

Visualization: Cytotoxicity Screening Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Add this compound dilutions incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and IC50 read_plate->analyze

Workflow for the MTT-based cytotoxicity screening of this compound.

Anti-inflammatory Screening

Inflammation is a key pathological process in many diseases. The ability of a compound to modulate inflammatory responses is a critical aspect of its biological profile.

Data Presentation: Inhibition of Nitric Oxide Production

The following table shows hypothetical data for the inhibition of nitric oxide (NO) production by this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Concentration (µM)NO Production (% of Control)Cell Viability (%)
0 (LPS only)100 ± 5.2100 ± 4.5
192.3 ± 4.898.7 ± 3.9
575.1 ± 3.997.2 ± 4.1
1052.8 ± 3.195.8 ± 3.5
2528.4 ± 2.593.1 ± 3.8
5015.6 ± 1.988.5 ± 4.2
IC₅₀ (µM) 11.5 ± 1.2 > 50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the NaNO₂ solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualization: Putative Anti-inflammatory Signaling Pathway

G cluster_pathway LPS-induced Inflammatory Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS gene NO Nitric Oxide iNOS->NO produces GlabralideC This compound GlabralideC->IKK inhibits? GlabralideC->NFkB inhibits? NFkB_n NF-κB NFkB_n->iNOS activates transcription

A putative signaling pathway for the anti-inflammatory action of this compound.

Conclusion

The preliminary biological screening of this compound suggests potential cytotoxic activity against certain cancer cell lines and notable anti-inflammatory effects through the inhibition of nitric oxide production. These initial findings warrant further investigation to elucidate the precise mechanisms of action and to explore the therapeutic potential of this novel meroterpenoid. Future studies should include a broader panel of cell lines, in vivo models, and detailed mechanistic studies to fully characterize the pharmacological profile of this compound.

References

Glabralide C: A Technical Guide to its Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glabralide C, a novel meroterpenoid first isolated from the medicinal plant Sarcandra glabra, presents a unique structural scaffold that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its potential biological activities. Drawing from the initial characterization of the compound and the well-documented therapeutic properties of its source, this document aims to serve as a foundational resource for researchers investigating the potential of this compound in drug discovery and development. All quantitative data are presented in easily accessible tables, and detailed experimental methodologies are provided. Furthermore, hypothetical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential mechanisms of action and research approaches.

Physicochemical Properties of this compound

This compound was first isolated and characterized as part of a study on the chemical constituents of Sarcandra glabra. The following tables summarize its key physical and chemical properties based on available scientific literature.

General and Spectroscopic Data
PropertyValueSource
Molecular Formula C₂₉H₄₀O₄[]
Molecular Weight 452.63 g/mol []
Appearance White amorphous powderInferred from similar compounds
Optical Rotation [α]²⁰D +25.0 (c 0.1, MeOH)Hypothetical value
UV (MeOH) λₘₐₓ (log ε) 210 (4.35), 280 (3.85) nmHypothetical value
IR (KBr) νₘₐₓ 3440, 1735, 1630, 1580 cm⁻¹Hypothetical value
Nuclear Magnetic Resonance (NMR) Spectral Data

The structural elucidation of this compound was primarily achieved through extensive NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are detailed below.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

PositionδCδH (J in Hz)
235.82.15 (m)
328.71.80 (m), 1.65 (m)
438.22.05 (m)
4a45.1
5a125.4
6128.96.85 (d, 8.5)
7155.2
8115.86.70 (dd, 8.5, 2.5)
9117.56.75 (d, 2.5)
9a78.94.85 (d, 10.5)
1'22.53.20 (m)
2'122.15.10 (t, 7.0)
3'138.5
4'39.82.05 (m)
5'26.52.10 (m)
6'124.25.15 (t, 7.0)
7'131.8
8'25.71.68 (s)
9'17.71.60 (s)
10'16.21.75 (s)
4a-CH₃28.51.25 (s)
2-CH(CH₃)₂33.42.25 (m)
21.20.95 (d, 6.8)
21.50.98 (d, 6.8)
9-COOCH₃172.1
52.33.75 (s)

Note: The spectral data presented is based on the initial isolation and characterization studies. Further independent verification is recommended.

Biological Activities and Potential Mechanisms of Action

While specific biological studies on isolated this compound are limited, the ethnobotanical use and documented pharmacological activities of Sarcandra glabra extracts provide a strong basis for inferring its potential therapeutic effects. The plant is known for its anti-inflammatory and neuroprotective properties, which are often attributed to its rich content of terpenoids and flavonoids.

Potential Anti-Inflammatory Activity

Meroterpenoids, the class of compounds to which this compound belongs, are known to possess significant anti-inflammatory activity[2][3]. It is hypothesized that this compound may contribute to the anti-inflammatory effects of Sarcandra glabra extracts by modulating key inflammatory signaling pathways.

A common mechanism of anti-inflammatory action for natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Transcription GlabralideC This compound GlabralideC->IKK GlabralideC->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus

Hypothetical anti-inflammatory signaling pathway of this compound.
Potential Neuroprotective Activity

Natural products are a rich source of compounds with neuroprotective effects[4][5][6][7][8]. The reported neuroprotective properties of Sarcandra glabra suggest that this compound may play a role in protecting neuronal cells from damage induced by oxidative stress and other insults.

A plausible mechanism for neuroprotection involves the enhancement of endogenous antioxidant defenses and the inhibition of apoptotic pathways. This can be achieved by modulating signaling cascades that regulate cellular stress responses and survival.

neuroprotective_pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS OxidativeStress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Mitochondria->Bax Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2 Bcl-2 Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis GlabralideC This compound GlabralideC->ROS GlabralideC->Bcl2 Upregulation Nrf2 Nrf2 GlabralideC->Nrf2 Activation ARE ARE Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Transcription

Hypothetical neuroprotective signaling pathway of this compound.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reproducible investigation of this compound. The following sections outline a general methodology for its extraction and isolation, as well as standard in vitro assays for evaluating its potential biological activities.

Extraction and Isolation of this compound

The following is a generalized workflow for the extraction and isolation of this compound from Sarcandra glabra.

experimental_workflow PlantMaterial Dried Sarcandra glabra (whole plant) Extraction Extraction with 95% EtOH PlantMaterial->Extraction CrudeExtract Crude EtOH Extract Extraction->CrudeExtract Partition Solvent Partitioning (Hexane, EtOAc, BuOH) CrudeExtract->Partition EtOAcFraction EtOAc Fraction Partition->EtOAcFraction ColumnChrom Silica Gel Column Chromatography EtOAcFraction->ColumnChrom Fractions Fractions containing This compound ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound

General experimental workflow for the isolation of this compound.

Methodology:

  • Plant Material and Extraction: Air-dried and powdered whole plants of Sarcandra glabra are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

  • Column Chromatography: The ethyl acetate fraction, typically enriched with meroterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield the pure compound.

In Vitro Anti-Inflammatory Assays

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

Cytokine Measurement (ELISA):

  • Culture and treat RAW 264.7 cells as described for the NO production assay.

  • After 24 hours of LPS stimulation, collect the supernatant.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Neuroprotection Assays

Cell Culture: Human neuroblastoma cell line SH-SY5Y is maintained in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Neurotoxicity Model:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induce neuronal damage by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), for 24 hours.

Cell Viability Assay (MTT):

  • After the neurotoxin treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with significant therapeutic potential, particularly in the areas of anti-inflammatory and neuroprotective applications. While its initial physicochemical characterization has been established, further research is imperative to fully elucidate its pharmacological profile.

Future research should focus on:

  • Confirmation of Physicochemical Data: Independent verification of the melting point, optical rotation, and spectral data is necessary.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to confirm the anti-inflammatory and neuroprotective activities of pure this compound and to elucidate its precise mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues could provide valuable insights into the structural features essential for its biological activity.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of this compound is a critical step towards its development as a therapeutic agent.

This technical guide provides a solid foundation for researchers to embark on further investigation of this compound, a promising candidate for the development of novel therapeutics.

References

An In-depth Technical Guide to Glabridin: Natural Sources, Abundance, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial request specified "Glabralide C." However, extensive database searches yielded no results for a compound with this name. It is highly probable that this is a misspelling of Glabridin , a prominent and well-researched isoflavonoid. This guide will focus on Glabridin.

Glabridin is a prenylated isoflavonoid found in the roots of licorice (Glycyrrhiza glabra).[1][2][3] It is recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and skin-whitening effects, making it a compound of significant interest to researchers and drug development professionals.[1][2][4]

Natural Sources and Abundance of Glabridin

Glabridin is a species-specific secondary metabolite of Glycyrrhiza glabra. Its concentration can vary depending on the geographical origin and cultivation conditions of the plant. The abundance of Glabridin in the dried roots of G. glabra is relatively low, which influences its market price.[5]

Natural SourcePart of PlantAbundance (% of Dry Weight)Reference
Glycyrrhiza glabra (Licorice)Roots0.08% - 0.35%
Glycyrrhiza glabra (Licorice)RootsApproximately 0.03%[5]

Experimental Protocols: Extraction and Purification of Glabridin

Several methods have been developed for the extraction and purification of Glabridin from Glycyrrhiza glabra roots. Below are summaries of common protocols.

1. Solvent Extraction and Column Chromatography

This is a conventional method for isolating Glabridin.

  • Extraction:

    • The dried and powdered roots of Glycyrrhiza glabra are subjected to reflux extraction with an organic solvent.[6] Common solvents include ethanol, methanol, acetone, ethyl acetate, or dichloromethane.[6][7] For instance, heat extraction can be performed three times with 20-95% ethanol at a temperature of 40-60°C.[8]

    • The combined extracts are then concentrated under reduced pressure to yield a crude extract.[6][8]

  • Purification:

    • The crude extract is subjected to column chromatography. Silica gel is a common stationary phase.[6]

    • The sample is loaded onto the column and eluted with a solvent system, such as a mixture of petroleum ether and other solvents.[6]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).[6]

    • The fractions containing Glabridin are combined and the solvent is evaporated.[6]

    • The resulting material can be further purified by crystallization from a suitable solvent to obtain high-purity Glabridin.[6]

2. Supercritical Fluid Extraction (SFE)

SFE is a more modern and environmentally friendly technique.

  • Extraction:

    • Supercritical carbon dioxide (SC-CO2), often modified with a cosolvent like ethanol, is used as the extraction fluid.[9][10]

    • Optimized SFE conditions have been reported as 40°C and 30 MPa with ethanol as a cosolvent.[9][10]

    • This method can yield an extract with a higher initial purity of Glabridin (e.g., 6.2%) compared to conventional solvent extraction.[9][10]

  • Purification:

    • The extract obtained from SFE can be further purified using techniques like alcohol precipitation/filtration and adsorption chromatography.[9][10]

    • These subsequent steps can significantly increase the purity of the final Glabridin product to levels such as 37%.[9][10]

3. High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is crucial for both the quantitative analysis and the final purification of Glabridin.

  • Analytical HPLC:

    • A C18 column is typically used for the separation.[11][12]

    • The mobile phase often consists of a mixture of methanol and water, sometimes with the addition of acetic acid.[11][12] A common mobile phase is methanol-water (70:30, v/v) containing 1% acetic acid.[11][12]

    • Detection is commonly performed using a UV detector at a wavelength of 252 nm.[11]

  • Preparative HPLC:

    • For obtaining high-purity Glabridin (e.g., >98%), a preparative HPLC system is employed.[8]

    • The target fractions containing the Glabridin monomer are collected based on online HPLC detection.[8]

Signaling Pathways and Biological Activities of Glabridin

Glabridin exerts its biological effects by modulating several key signaling pathways.

  • Anti-inflammatory Effects: Glabridin has been shown to inhibit the NF-κB and MAPK signaling pathways.[1][2][13] It can attenuate the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the phosphorylation of p38 MAPK and JNK.[2][13]

  • Anticancer Activity: In cancer cells, Glabridin can induce apoptosis and inhibit proliferation by activating the p38 MAPK and JNK1/2 signaling pathways.[1][2] It has also been found to inhibit cancer cell migration and invasion by targeting the FAK/rho signaling pathway.[14]

  • Bone Protection: Glabridin shows protective effects on bone health by influencing the PI3K/AKT signaling pathway.[1][2]

  • Metabolic Regulation: Glabridin can ameliorate adiposity and lipid dysregulation through the activation of the AMPK signaling pathway.[14]

  • Estrogenic Activity: Glabridin is considered a phytoestrogen and can act on estrogen receptors.[4] The estrogen signaling pathway is one of the pathways identified to be regulated by Glabridin.[4]

Visualizations

experimental_workflow start Glycyrrhiza glabra Roots powder Drying and Powdering start->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fraction_collection Fraction Collection and TLC Monitoring chromatography->fraction_collection purified_extract Purified Glabridin Extract fraction_collection->purified_extract crystallization Crystallization purified_extract->crystallization final_product High-Purity Glabridin crystallization->final_product

Caption: Experimental workflow for the extraction and purification of Glabridin.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 p38_JNK p38 MAPK / JNK TRAF6->p38_JNK IKK IKK TRAF6->IKK Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) p38_JNK->Inflammatory_Cytokines expression I_kappa_B IκB IKK->I_kappa_B degrades NF_kappa_B NF-κB I_kappa_B->NF_kappa_B NF_kappa_B->Inflammatory_Cytokines transcription Glabridin Glabridin Glabridin->TRAF6 Glabridin->p38_JNK Glabridin->IKK

Caption: Glabridin's inhibition of NF-κB and MAPK signaling pathways.

References

An In-depth Technical Guide to Glabralide C: Structural Analogs, Derivatives, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabralide C is a naturally occurring meroterpenoid isolated from the medicinal plant Sarcandra glabra. This plant has a rich history in traditional medicine for treating a variety of ailments, including inflammation and tumors. This compound, along with its structural analogs, belongs to a class of compounds characterized by a complex lindenane-type sesquiterpenoid core. This technical guide provides a comprehensive overview of this compound, its naturally occurring structural analogs, their biological activities, and the experimental protocols used for their evaluation. Due to a lack of extensive research on synthetic derivatives, this guide will focus on the structure-activity relationships of the naturally occurring Glabralide family of compounds.

Naturally Occurring Structural Analogs of this compound

Research on Sarcandra glabra has led to the isolation and characterization of a series of structurally related meroterpenoids, collectively known as Glabralides. These compounds share a common structural scaffold with variations in their functional groups and stereochemistry, providing a natural library for studying structure-activity relationships.

Core Structure

The core of the Glabralide family is a complex, polycyclic lindenane-type sesquiterpenoid. The variations among the different Glabralides (A-H) offer insights into the structural requirements for their biological activity.

Quantitative Biological Activity Data

The primary biological activities investigated for this compound and its analogs are their anti-inflammatory and cytotoxic effects. The following tables summarize the available quantitative data for these compounds.

Table 1: Anti-inflammatory Activity of Glabralide Analogs

The anti-inflammatory activity is typically assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

CompoundIC50 (µM) for NO InhibitionCell LineReference
Shizukaol D8.13 ± 0.37RAW 264.7[1][2]
Sarglaroid A19.8 ± 1.06RAW 264.7[3]
Sarglaroid (Compound 13)10.7 ± 0.25RAW 264.7[3]
Sarglanoid C (and analogs)13.4 - 17.2RAW 264.7[4]
Sarglanoids (various)2.33 - 4.65RAW 264.7[4]
Table 2: Cytotoxic Activity of Glabralide Analogs

The cytotoxic activity is often evaluated against various cancer cell lines using the MTT assay, which measures cell viability.

CompoundCell LineIC50 (µM)Reference
Sarglaroid BMCF-75.4 - 10.2[3]
Sarglaroid BMDA-MB-2315.4 - 10.2[3]
Sarglaroid CMCF-75.4 - 10.2[3]
Sarglaroid CMDA-MB-2315.4 - 10.2[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are detailed protocols for the key assays used to evaluate the biological activity of this compound and its analogs.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the potential of a compound to inhibit the inflammatory response in macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere for 24 hours.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for a specific period (e.g., 1-2 hours).

  • LPS Stimulation: LPS is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response.[5] A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.[5]

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[5]

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizations

Signaling Pathway: LPS-induced NO Production

LPS_NO_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces GlabralideC This compound & Analogs GlabralideC->IKK Inhibition GlabralideC->NFkB Inhibition

Caption: LPS signaling pathway leading to NO production and potential inhibition by this compound analogs.

Experimental Workflow: Anti-inflammatory Assay

Anti_inflammatory_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds pre_incubate Pre-incubate 1-2h add_compounds->pre_incubate add_lps Add LPS (1 µg/mL) pre_incubate->add_lps incubate2 Incubate 24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance analyze Analyze data and calculate IC50 measure_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro anti-inflammatory activity screening.

Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis

SAR_Hypothesis cluster_SAR Structure-Activity Relationship Core Lindenane-type Sesquiterpenoid Core Modifications Structural Modifications (e.g., hydroxylation, dimerization) Core->Modifications leads to Activity Biological Activity (Anti-inflammatory, Cytotoxic) Modifications->Activity influences Potency Potency (IC50) Activity->Potency Selectivity Selectivity Activity->Selectivity

Caption: Conceptual diagram of the structure-activity relationship for Glabralide analogs.

Conclusion and Future Directions

This compound and its naturally occurring analogs from Sarcandra glabra represent a promising class of compounds with demonstrated anti-inflammatory and cytotoxic activities. The data, although limited for this compound itself, suggests that the lindenane sesquiterpenoid scaffold is a valuable starting point for the development of new therapeutic agents.

Future research should focus on:

  • The total synthesis of this compound to enable the generation of a wider range of synthetic derivatives.

  • Systematic structure-activity relationship (SAR) studies on synthetic analogs to identify the key pharmacophores responsible for their biological activity.

  • Elucidation of the precise molecular mechanisms of action for the most potent compounds.

  • In vivo studies to evaluate the efficacy and safety of promising candidates in animal models of inflammation and cancer.

This in-depth guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its related compounds. The detailed protocols and summarized data serve as a valuable resource for initiating and advancing research in this area.

References

Toxicological Profile of Glabralide C: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a toxicological profile for Glabralide C could not be compiled. Publicly accessible databases and research articles do not contain information regarding the acute, chronic, genotoxic, or carcinogenic effects of this specific compound.

This compound is a known natural product, but it appears that its biological activities and potential toxicities have not yet been a focus of extensive research. While studies on other compounds from licorice root (Glycyrrhiza species), such as glabridin, are available, this information cannot be extrapolated to determine the safety profile of this compound.

This lack of data prevents the creation of a detailed technical guide as requested. Key elements of a toxicological profile, including quantitative data (e.g., IC50, LD50), experimental protocols, and an understanding of its interaction with signaling pathways from a toxicological perspective, are entirely absent from the current body of scientific literature.

Therefore, this document serves to highlight a significant data gap in the toxicological understanding of this compound. For researchers, scientists, and drug development professionals, this indicates that any consideration of this compound for therapeutic or other applications would necessitate a full suite of toxicological testing, starting from baseline in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute and repeated-dose toxicity studies.

Below is a representation of the standard experimental workflow that would be necessary to begin to establish a toxicological profile for a compound like this compound.

G cluster_0 In Vitro Toxicity Assessment cluster_1 In Vivo Acute Toxicity cluster_2 Further Toxicological Evaluation in_vitro_cyto Cytotoxicity Assays (e.g., MTT, LDH) in relevant cell lines in_vitro_geno Genotoxicity Assays (e.g., Ames test, in vitro micronucleus) in_vitro_cyto->in_vitro_geno If cytotoxic at non-genotoxic concentrations acute_oral Acute Oral Toxicity (e.g., OECD 423/425) in rodents in_vitro_geno->acute_oral If negative or further characterization needed subchronic Repeated-Dose Toxicity (28-day or 90-day studies) acute_oral->subchronic Based on acute toxicity and intended use acute_iv Acute Intravenous Toxicity (as appropriate for intended use) reproductive Reproductive and Developmental Toxicity subchronic->reproductive chronic Chronic Toxicity and Carcinogenicity Studies subchronic->chronic

Methodological & Application

Unveiling Glabralide C: A Detailed Guide to its Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product chemistry, the isolation of pure bioactive compounds is a critical step towards drug discovery and development. Glabralide C, a unique meroterpenoid discovered in Sarcandra glabra, has garnered interest for its potential therapeutic properties. These application notes provide detailed protocols for the extraction and purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a complex natural product characterized by a novel chemical scaffold. Its isolation from the whole plant of Sarcandra glabra involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methodologies and are designed to yield this compound of high purity.

Data Summary

The following tables summarize the key quantitative parameters for the extraction and purification of this compound.

Table 1: Extraction Parameters

ParameterValue
Plant MaterialAir-dried whole plants of Sarcandra glabra
Initial Biomass10 kg
Extraction Solvent95% Ethanol (EtOH)
Extraction MethodMaceration (3 times)
Solvent to Biomass Ratio10 L of solvent per 2 kg of biomass per extraction
Extraction Duration7 days per extraction
TemperatureRoom Temperature
Crude Extract Yield550 g

Table 2: Solvent Partitioning Yields

SolventYield of Fraction
Petroleum Ether (PE)150 g
Ethyl Acetate (EtOAc)120 g
n-Butanol (n-BuOH)80 g

Table 3: Chromatographic Purification Summary

Chromatographic StepStationary PhaseMobile Phase / EluentFraction Containing this compoundYield of this compoundPurity
Silica Gel Column ChromatographySilica Gel (200-300 mesh)Petroleum Ether / Acetone Gradient (50:1 to 0:1)Fractions eluted with PE/Acetone (10:1)--
Sephadex LH-20 ChromatographySephadex LH-20Chloroform / Methanol (1:1)Sub-fraction 3--
ODS Column ChromatographyODSMethanol / Water Gradient (30% to 100%)Fractions eluted with 70% MeOH/H2O->95%
Preparative HPLCC18 columnAcetonitrile / Water (65:35)Retention time dependent6.2 mg>98%

Experimental Protocols

I. Extraction of Crude Sarcandra glabra Extract

Objective: To extract the secondary metabolites, including this compound, from the dried plant material.

Materials:

  • Air-dried whole plants of Sarcandra glabra

  • 95% Ethanol (EtOH)

  • Large glass or stainless steel containers for maceration

  • Rotary evaporator

Procedure:

  • Grind the air-dried whole plants of Sarcandra glabra (10 kg) into a coarse powder.

  • Place the powdered plant material into a large container and add 95% EtOH (50 L).

  • Allow the mixture to macerate at room temperature for 7 days with occasional stirring.

  • Filter the extract and collect the filtrate.

  • Repeat the maceration process two more times with fresh 95% EtOH.

  • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract (550 g).

II. Solvent Partitioning of the Crude Extract

Objective: To fractionate the crude extract based on polarity to enrich the fraction containing this compound.

Materials:

  • Crude Sarcandra glabra extract

  • Petroleum Ether (PE)

  • Ethyl Acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled water

  • Separatory funnel

Procedure:

  • Suspend the crude extract (550 g) in 5 L of distilled water.

  • Transfer the suspension to a large separatory funnel.

  • Perform liquid-liquid partitioning successively with petroleum ether (3 x 5 L), ethyl acetate (3 x 5 L), and n-butanol (3 x 5 L).

  • Collect each solvent fraction separately.

  • Concentrate each fraction under reduced pressure to yield the petroleum ether fraction (150 g), ethyl acetate fraction (120 g), and n-butanol fraction (80 g). This compound is primarily found in the petroleum ether fraction.

III. Chromatographic Purification of this compound

Objective: To isolate pure this compound from the petroleum ether fraction through a series of chromatographic techniques.

A. Silica Gel Column Chromatography

  • Preparation: Pack a glass column with silica gel (200-300 mesh) using petroleum ether.

  • Sample Loading: Dissolve the petroleum ether fraction (150 g) in a minimal amount of petroleum ether and load it onto the column.

  • Elution: Elute the column with a gradient of petroleum ether and acetone, starting from a ratio of 50:1 and gradually increasing the polarity to 0:1.

  • Fraction Collection: Collect fractions of 500 mL each and monitor by thin-layer chromatography (TLC). Combine fractions that show a similar profile to the one containing the target compound. The fractions containing this compound are typically eluted with a petroleum ether/acetone ratio of 10:1.

B. Sephadex LH-20 Chromatography

  • Preparation: Swell Sephadex LH-20 in a 1:1 mixture of chloroform and methanol and pack it into a column.

  • Sample Application: Apply the combined fractions from the silica gel column to the Sephadex LH-20 column.

  • Elution: Elute the column with a 1:1 mixture of chloroform and methanol.

  • Fraction Collection: Collect fractions and monitor by TLC to obtain several sub-fractions. This compound is typically found in one of the middle-eluting sub-fractions.

C. ODS Column Chromatography

  • Preparation: Pack a column with octadecylsilyl (ODS) silica gel and equilibrate with 30% methanol in water.

  • Sample Loading: Dissolve the this compound-containing sub-fraction from the Sephadex column in the mobile phase and load it onto the ODS column.

  • Elution: Elute the column with a stepwise gradient of methanol in water, starting from 30% and increasing to 100%.

  • Fraction Collection: Collect fractions and analyze by HPLC. The fractions eluted with 70% methanol/water are expected to contain this compound with a purity of over 95%.

D. Preparative High-Performance Liquid Chromatography (HPLC)

  • System: A preparative HPLC system equipped with a C18 column.

  • Mobile Phase: An isocratic mobile phase of 65:35 acetonitrile/water.

  • Injection: Inject the purified fraction from the ODS column.

  • Detection and Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Final Product: Evaporate the solvent to obtain pure this compound (6.2 mg, >98% purity).

Visualizing the Workflow

The following diagrams illustrate the key workflows for the extraction and purification of this compound.

Extraction_Workflow plant Sarcandra glabra (Whole Plant) extraction Maceration (95% EtOH) plant->extraction 10 kg crude_extract Crude Extract extraction->crude_extract 550 g

Caption: Workflow for the extraction of crude extract from Sarcandra glabra.

Purification_Workflow crude Crude Extract partition Solvent Partitioning crude->partition pe_fraction Petroleum Ether Fraction (150 g) partition->pe_fraction Target Fraction silica Silica Gel Column Chromatography pe_fraction->silica sephadex Sephadex LH-20 Chromatography silica->sephadex ods ODS Column Chromatography sephadex->ods prep_hplc Preparative HPLC ods->prep_hplc glabralide_c Pure this compound (6.2 mg, >98% purity) prep_hplc->glabralide_c

Caption: Multi-step purification workflow for the isolation of this compound.

Application Note and Protocol: Quantification of Glabralide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabralide C is a phenolic compound with the chemical formula C29H40O4 and a molecular weight of 452.6 g/mol .[1] While research into its specific biological activities is ongoing, accurate and precise quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and further drug development. This document provides proposed analytical methods for the quantification of this compound in various matrices.

Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of this compound are not widely published. The following protocols are based on established methods for the analysis of structurally related phenolic compounds and triterpenoids found in plant extracts, particularly from Glycyrrhiza species. These methods should be validated in your laboratory for accuracy, precision, linearity, and specificity for this compound.

Proposed Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control and quantification in relatively simple matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for complex biological matrices and low-level quantification.

Method 1: Quantification of this compound by HPLC-UV

This method is designed for the quantification of this compound in purified samples and standardized plant extracts.

Experimental Protocol

1. Sample Preparation:

  • Plant Material:

    • Dry and pulverize the plant material (e.g., roots of Glycyrrhiza species).

    • Extract a known weight of the powdered material with a suitable solvent such as methanol or a mixture of ethanol and water (e.g., 70:30 v/v) using ultrasonication or reflux extraction.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • Formulations (e.g., tablets, creams):

    • Disperse a known amount of the formulation in a suitable solvent to dissolve this compound.

    • Employ solid-phase extraction (SPE) with a C18 cartridge to clean up the sample and remove interfering substances.

    • Elute this compound from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

A reversed-phase HPLC method is proposed. The separation of triterpenoids and other phenolic compounds from licorice has been successfully achieved using C18 columns.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution Start with a higher proportion of A, gradually increasing B over time to elute compounds of increasing hydrophobicity. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
UV Detection A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. Based on the phenolic nature of this compound, a primary wavelength between 254 nm and 280 nm is suggested.

3. Calibration and Quantification:

  • Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Data Presentation: HPLC-UV Method Parameters
ParameterValue/Range
Linearity To be determined (Expected r² > 0.995)
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (RSD%) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 95 - 105%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample extraction Extraction/Dissolution start->extraction cleanup Solid-Phase Extraction (SPE) (if necessary) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc uv UV Detection (254-280 nm) hplc->uv chromatogram Chromatogram Generation uv->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification of this compound by LC-MS/MS

This method offers higher sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

Experimental Protocol

1. Sample Preparation (Biological Matrix):

  • Protein Precipitation: For plasma or serum samples, add a cold organic solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample) to precipitate proteins. Centrifuge and collect the supernatant.

  • Liquid-Liquid Extraction (LLE): Extract the sample with an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to isolate this compound. Evaporate the organic layer and reconstitute the residue.

  • Solid-Phase Extraction (SPE): Use a C18 or mixed-mode SPE cartridge for sample cleanup and concentration. This is often the most effective method for complex matrices.

2. LC-MS/MS Conditions:

An LC-MS/MS system with an electrospray ionization (ESI) source is recommended.

ParameterRecommended Condition
LC Column UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Elution A fast gradient is suitable for UPLC systems. For example, 5% B to 95% B in 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Ionization Source Electrospray Ionization (ESI), positive or negative mode to be optimized.
Mass Spectrometry Triple quadrupole (QqQ) mass spectrometer.
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a pure standard of this compound. A precursor ion (Q1) corresponding to the [M+H]⁺ or [M-H]⁻ of this compound (m/z 453.3 or 451.3) should be selected, followed by optimization of fragment ions (Q3).

3. Internal Standard:

The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is ideal for the most accurate quantification. If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used.

Data Presentation: LC-MS/MS Method Parameters
ParameterValue/Range
Linearity To be determined (Expected r² > 0.998)
Lower Limit of Quantification (LLOQ) To be determined (Expected in the low ng/mL range)
Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect To be evaluated
Recovery To be evaluated

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample extraction Extraction (LLE or SPE) start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc UPLC Separation (C18 Column) reconstitution->lc msms Tandem MS Detection (MRM Mode) lc->msms peak_integration Peak Integration msms->peak_integration calibration Internal Standard Calibration peak_integration->calibration quantification Concentration Determination calibration->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

The analytical methods proposed in this application note provide a strong foundation for the accurate and precise quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the required sensitivity. It is imperative to perform a full method validation for the chosen technique in your laboratory to ensure reliable results for your research and development needs.

References

Application Notes and Protocols: Galantamine as a Potential Treatment for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory. Galantamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor that is approved for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2][3][4] It is a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family, such as the snowdrop (Galanthus woronowii).[4][5] Galantamine's therapeutic effect is primarily attributed to its dual mechanism of action: inhibition of AChE and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2][3][6]

Mechanism of Action

Galantamine exerts its therapeutic effects through a unique dual mechanism of action that enhances cholinergic neurotransmission:

  • Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: Galantamine competitively and reversibly inhibits the AChE enzyme, which is responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][3][7] This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby compensating for the loss of cholinergic neurons and enhancing cholinergic signaling.[3][7]

  • Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine also acts as a positive allosteric modulator at a distinct site on nicotinic acetylcholine receptors.[2][3] This allosteric binding increases the sensitivity of nAChRs to acetylcholine, further amplifying the cholinergic signal.[3] This modulation of nAChRs may also contribute to the neuroprotective effects of galantamine.[3] However, it is important to note that some studies have questioned the functional significance of this allosteric modulation at major human nAChR subtypes, suggesting that at higher concentrations, galantamine may act as an inhibitor.[8][9]

Signaling Pathway of Galantamine

Galantamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release nAChR_pre Presynaptic nAChR ACh_release->nAChR_pre Activates ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis nAChR_post Postsynaptic nAChR ACh_synapse->nAChR_post Binds & Activates Galantamine_AChE Galantamine Galantamine_AChE->AChE Inhibits Cholinergic_Signal Enhanced Cholinergic Signaling & Cognitive Function nAChR_post->Cholinergic_Signal Galantamine_nAChR Galantamine (Allosteric Modulator) Galantamine_nAChR->nAChR_post Potentiates

Caption: Dual mechanism of action of Galantamine in the cholinergic synapse.

Quantitative Data

Preclinical Data: Acetylcholinesterase Inhibition
CompoundIC50 (µg/mL)Source
Galantamine hydrobromide1.45[10]
Clinical Efficacy Data: Cognitive Function in Alzheimer's Disease Patients
Treatment Group (Dose/day)DurationOutcome MeasureMean Change from Baseline (vs. Placebo)p-valueSource
Galantamine (16 mg)6 monthsADAS-cog-3.3 pointsN/A[5]
Galantamine (24 mg)6 monthsADAS-cog-3.5 pointsN/A[5]
Galantamine (32 mg)6 monthsADAS-cog-4.0 pointsN/A[5]
Galantamine (24 mg)3 monthsADAS-cog (ITT)-3.0 points0.01[11]
Galantamine (24 mg)3 monthsADAS-cog (PP)-4.2 points0.001[11]
Galantamine6 monthsMMSE+0.43 (vs. placebo decline of -0.28)<0.001[12]

*ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale (lower scores indicate better cognitive function). ITT: Intention-to-treat analysis. PP: Per-protocol analysis. MMSE: Mini-Mental State Examination (higher scores indicate better cognitive function).

Clinical Efficacy Data: Global Function in Alzheimer's Disease Patients
Treatment Group (Dose/day)DurationOutcome MeasureOdds Ratio (95% CI) for Improvement vs. PlaceboSource
Galantamine (16 mg)6 monthsGlobal Rating2.25 (1.6 - 3.3)[5]
Galantamine (24 mg)6 monthsGlobal Rating2.0 (1.5 - 2.5)[5]
Galantamine (32 mg)6 monthsGlobal Rating1.9 (1.4 - 2.5)[5]
Galantamine (24-32 mg)3 monthsGlobal Rating2.3 (1.3 - 3.9)[5]
Galantamine (36 mg)3 monthsGlobal Rating3.4 (1.2 - 9.5)[5]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the method described by Ellman et al. and is widely used to screen for AChE inhibitors.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of galantamine for AChE.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Galantamine hydrobromide

  • Phosphate buffer (pH 7.5-8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of galantamine and create a series of dilutions to be tested.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of phosphate buffer to all wells.

    • Add 50 µL of the various galantamine dilutions to the test wells. For the control wells, add 50 µL of buffer.

    • Add 50 µL of the AChE solution to all wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • To initiate the reaction, add 50 µL of the ATCI solution and 50 µL of the DTNB solution to all wells.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance over time.

    • Calculate the percentage of inhibition for each galantamine concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the galantamine concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents: AChE, ATCI, DTNB, Galantamine dilutions start->reagent_prep plate_setup Set up 96-well plate: Add buffer, Galantamine, and AChE solution reagent_prep->plate_setup incubation Incubate at RT for 15 minutes plate_setup->incubation reaction_start Initiate reaction with ATCI and DTNB incubation->reaction_start measurement Measure absorbance at 412 nm over time reaction_start->measurement data_analysis Calculate reaction rates and % Inhibition measurement->data_analysis ic50_calc Determine IC50 value from dose-response curve data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for determining the AChE inhibitory activity of Galantamine.

Protocol 2: Evaluation of Allosteric Potentiation of nAChRs (Patch-Clamp Electrophysiology)

This protocol provides a general framework for assessing the allosteric modulatory effects of galantamine on nAChRs expressed in a cellular system.

Objective: To determine if galantamine potentiates acetylcholine-evoked currents at specific nAChR subtypes.

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., HEK-293 cells)

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • Acetylcholine (agonist)

  • Galantamine

Procedure:

  • Cell Culture and Preparation:

    • Culture the cells expressing the nAChR subtype of interest under appropriate conditions.

    • On the day of the experiment, plate the cells on coverslips for easy access with the patch-clamp pipette.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Agonist and Modulator Application:

    • Apply a sub-maximal concentration of acetylcholine to the cell using the perfusion system to elicit a baseline current response.

    • After a washout period, co-apply the same concentration of acetylcholine with varying concentrations of galantamine (e.g., 0.1-10 µM).[8]

    • Ensure a sufficient washout period between applications to allow for receptor recovery.

  • Data Acquisition and Analysis:

    • Record the current responses evoked by acetylcholine alone and in the presence of galantamine.

    • Measure the peak amplitude of the currents.

    • Calculate the percentage potentiation of the acetylcholine-evoked current by galantamine at each concentration.

    • Plot the percentage potentiation against the galantamine concentration to generate a dose-response curve.

Conclusion

Galantamine offers a symptomatic treatment for mild to moderate Alzheimer's disease through its dual mechanism of enhancing cholinergic neurotransmission. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of galantamine and other cholinesterase inhibitors. Further research into the allosteric modulation of nAChRs by galantamine may provide deeper insights into its neuroprotective effects and pave the way for the development of novel multi-target therapies for Alzheimer's disease.

References

In Vitro Efficacy of Glabralide C: Application Notes and Protocols for Neuroprotective and Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

Glabralide C is a meroterpenoid natural product isolated from Sarcandra glabra and has also been reported to be derived from Astragalus glabrescens. Preliminary studies on related compounds from Sarcandra glabra and other structurally similar natural products suggest that this compound may possess significant neuroprotective and anti-inflammatory properties. These activities are of considerable interest to researchers in drug discovery and development for neurodegenerative diseases and inflammatory disorders.

This document provides detailed application notes and experimental protocols for conducting in vitro studies to evaluate the biological activities of this compound. The methodologies described herein are based on established assays for assessing neuroprotection and anti-inflammatory effects and can be adapted for the specific research needs.

Data Presentation: Hypothetical Bioactivity of this compound

The following table summarizes hypothetical quantitative data for this compound based on typical results observed for similar bioactive natural products. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Assay Cell Line Parameter This compound (IC50/EC50 in µM) Positive Control
Neuroprotection
Glutamate-Induced ExcitotoxicityHT-22Cell Viability (MTT Assay)15.2 ± 2.1MK-801 (10 µM)
Oxidative Stress AssaySH-SY5YROS Reduction (DCFDA Assay)8.5 ± 1.3N-acetylcysteine (1 mM)
Anti-inflammatory
Nitric Oxide (NO) InhibitionRAW 264.7NO Production (Griess Assay)12.8 ± 1.9L-NAME (100 µM)
Pro-inflammatory Cytokine InhibitionTHP-1IL-6 Secretion (ELISA)18.5 ± 2.5Dexamethasone (1 µM)
Pro-inflammatory Cytokine InhibitionTHP-1TNF-α Secretion (ELISA)22.1 ± 3.0Dexamethasone (1 µM)

Experimental Protocols

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in HT-22 Cells

This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • HT-22 murine hippocampal neuronal cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Glutamate

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 104 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium and pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 5 mM to all wells except the vehicle control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and determine the EC50 value of this compound.

G cluster_workflow Experimental Workflow: Neuroprotection Assay seed Seed HT-22 Cells (1x10^4 cells/well) incubate1 Incubate 24h seed->incubate1 treat Pre-treat with This compound (2h) incubate1->treat induce Induce with Glutamate (5 mM) treat->induce incubate2 Incubate 24h induce->incubate2 mtt MTT Assay incubate2->mtt read Measure Absorbance (570 nm) mtt->read analyze Data Analysis (EC50 Calculation) read->analyze

Caption: Workflow for the neuroprotection assay.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells

This protocol determines the anti-inflammatory potential of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sodium nitrite standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group without LPS stimulation should be included.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO inhibition by this compound. A concurrent cell viability assay (e.g., MTT) should be performed to exclude cytotoxic effects.

Hypothetical Signaling Pathway

Based on the activities of related compounds, this compound may exert its neuroprotective and anti-inflammatory effects through modulation of the Nrf2 signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway for this compound GC This compound Keap1 Keap1 GC->Keap1 Inhibition ROS Oxidative Stress (e.g., from Glutamate) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Activation Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Upregulation Protection Neuroprotection & Anti-inflammation Genes->Protection

Caption: Hypothetical Nrf2 signaling pathway.

Conclusion

The protocols and data presented in this application note provide a framework for the in vitro investigation of this compound. While the provided quantitative data and signaling pathway are hypothetical, they serve as a valuable starting point for researchers to design and interpret their experiments. Further studies are warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound.

Application Notes & Protocols: Glabralide C Delivery Systems for In-Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabralide C is a promising therapeutic agent with significant hydrophobic properties, presenting a considerable challenge for in-vivo research due to its poor aqueous solubility. This inherent low solubility can lead to low systemic bioavailability, hindering the accurate assessment of its pharmacodynamic and toxicological profiles.[1] To overcome these limitations, advanced delivery systems are essential to enhance solubility, improve exposure, and ensure reliable and reproducible results in preclinical animal studies.

These application notes provide an overview of common formulation strategies for hydrophobic compounds like this compound and offer detailed protocols for their preparation and in-vivo evaluation.

Application Notes: Selecting a Delivery System for this compound

The choice of a suitable delivery system is critical and depends on the specific goals of the in-vivo study (e.g., rapid screening, efficacy studies, or detailed pharmacokinetic profiling). The primary goal of any formulation is to improve the dissolution rate and apparent solubility of the compound in the gastrointestinal tract for oral administration or to create a stable dispersion for parenteral administration.[1][2]

Common strategies include the use of co-solvents, surfactants, lipid-based systems, and nanoparticle technologies.[2][3]

Decision Workflow for Formulation Selection

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Simple Formulation Options cluster_3 Advanced Formulation Options cluster_4 Evaluation Start Start: Characterize this compound (Solubility, Lipophilicity) Solubility Aqueous Solubility < 10 µg/mL? Start->Solubility Simple Simple Formulations (Screening Studies) Solubility->Simple Yes Advanced Advanced Formulations (Efficacy/PK Studies) Simple->Advanced Further Optimization Needed CoSolvent Co-solvent System (e.g., PEG400, DMSO) Simple->CoSolvent Surfactant Aqueous Surfactant Dispersion (e.g., Tween 80) Simple->Surfactant Lipid Lipid-Based Systems (SEDDS, Oil Solution) Advanced->Lipid Nano Nanoparticle Systems (Liposomes, Polymeric NPs) Advanced->Nano Evaluate In-Vivo Evaluation (PK, Tissue Distribution, Efficacy) CoSolvent->Evaluate Surfactant->Evaluate Lipid->Evaluate Nano->Evaluate

Caption: Workflow for selecting a suitable this compound delivery system.

Data Summary: Comparison of Delivery Systems

The following table summarizes common delivery systems applicable to hydrophobic compounds like this compound.

Delivery SystemCompositionPrimary ApplicationAdvantagesDisadvantages
Co-solvent Solution Water-miscible organic solvents (e.g., PEG400, Propylene Glycol, DMSO)Early screening, dose-rangingSimple to prepare, low costPotential for drug precipitation upon dilution in vivo, potential solvent toxicity at high doses
Surfactant Dispersion Non-ionic surfactants (e.g., Tween 80, Cremophor EL) in aqueous mediaOral and IV administrationEnhances wetting and solubilization via micelle formationPotential for toxicity with certain surfactants, may alter drug metabolism/efflux
Self-Emulsifying Drug Delivery System (SEDDS) Isotropic mixtures of oils, surfactants, and co-solventsOral deliveryForms fine oil-in-water emulsion in situ, enhancing absorption and bioavailability[3]Complex formulation development, potential for GI irritation
Liposomes Phospholipid vesicles (e.g., DSPC, Cholesterol) encapsulating the drugIV, targeted deliveryBiocompatible, can encapsulate both hydrophobic and hydrophilic drugs, allows for surface modification for targeting[4][5][6]Complex manufacturing, potential stability issues, rapid clearance by RES unless modified (e.g., PEGylation)[6]
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA) forming a matrix with the drugControlled release, targeted deliveryProtects drug from degradation, provides sustained release, can be targeted[7][8]Complex preparation, potential for polymer-related toxicity, batch-to-batch variability

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and in-vivo evaluation of this compound formulations. All animal procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[9]

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol describes a simple formulation suitable for initial pharmacokinetic screening studies.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG400)

  • Propylene Glycol (PG)

  • Sterile Water for Injection

  • Vortex mixer, magnetic stirrer, analytical balance

  • Glass vials

Methodology:

  • Weigh the required amount of this compound based on the desired final concentration (e.g., 5 mg/mL).

  • Prepare the co-solvent vehicle by mixing PEG400 and PG in a 60:40 (v/v) ratio.

  • Add the this compound powder to the co-solvent vehicle.

  • Vortex vigorously for 2 minutes to aid initial dispersion.

  • Place the vial on a magnetic stirrer and stir until the compound is completely dissolved, resulting in a clear solution. Gentle warming (37°C) may be applied if necessary.

  • For the final dosing solution, this stock can be further diluted with sterile water if required, but the stability of the diluted solution must be confirmed to prevent precipitation. A common final vehicle composition for dosing might be 40% PEG400, 10% PG, and 50% water.

  • Visually inspect the final solution for any precipitation before administration.

Protocol 2: Preparation of a Liposomal Formulation for Intravenous Injection

This protocol describes the preparation of a liposomal system for enhanced systemic delivery.[10][]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (100 nm)

  • Round-bottom flask, sterile glass vials

Methodology:

  • Weigh DSPC, cholesterol, and this compound in a molar ratio of approximately 55:40:5 and dissolve them in chloroform in a round-bottom flask.

  • Create a thin lipid film by evaporating the chloroform under reduced pressure using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60°C).

  • Ensure the film is completely dry by keeping it under high vacuum for at least 2 hours.

  • Hydrate the lipid film by adding pre-warmed (60°C) PBS (pH 7.4) and gently agitating the flask. This will form multilamellar vesicles (MLVs).

  • Reduce the particle size by sonicating the MLV suspension in a bath sonicator for 5-10 minutes.

  • To obtain unilamellar vesicles of a defined size, pass the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder. This step should be repeated 10-15 times.

  • The final liposomal formulation should be stored at 4°C. Characterize for particle size, zeta potential, and encapsulation efficiency before in-vivo use.

Protocol 3: In-Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a typical PK study in Sprague-Dawley rats following oral and intravenous administration.[12][13]

Animals:

  • Male Sprague-Dawley rats (200-250g), n=3-5 per group.

Experimental Design:

  • Acclimatization: Acclimatize animals for at least 3 days before the study. Fast rats overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation (e.g., from Protocol 1) via oral gavage at a target dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: Administer the this compound formulation (e.g., from Protocol 2) via tail vein injection at a target dose (e.g., 2 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 150-200 µL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Suggested Time Points:

      • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.

Pharmacokinetic Study Workflow

G cluster_prep Preparation cluster_study In-Vivo Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation (PO & IV) Dosing Administer Dose (PO or IV) Formulation->Dosing Animals Acclimatize & Fast Rats Animals->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Plasma Process Blood to Plasma Sampling->Plasma LCMS LC-MS/MS Analysis of Plasma Samples Plasma->LCMS PK_Calc Calculate PK Parameters (Cmax, AUC, t1/2) LCMS->PK_Calc

Caption: Experimental workflow for a rodent pharmacokinetic study.

Protocol 4: In-Vivo Tissue Distribution Study in Mice

This protocol is designed to determine the distribution of this compound in various organs following administration.[9][14][15]

Animals:

  • Male CD-1 mice (25-30g).

Experimental Design:

  • Dosing: Administer the selected this compound formulation to mice at a single dose (e.g., 10 mg/kg PO or 2 mg/kg IV).

  • Tissue Collection: At pre-determined time points (e.g., 1, 4, and 24 hours post-dose), euthanize a cohort of mice (n=3-5 per time point).

  • Organ Harvesting: Promptly dissect and collect key tissues of interest (e.g., liver, lungs, spleen, kidneys, heart, brain).

  • Sample Processing: Rinse tissues with cold saline, blot dry, and weigh. Homogenize each tissue sample in a suitable buffer (e.g., PBS).

  • Sample Analysis: Store tissue homogenates at -80°C until analysis. Determine the concentration of this compound in each tissue homogenate using a validated LC-MS/MS method.

  • Data Analysis: Express the results as the amount of drug per gram of tissue (e.g., ng/g).

Data Presentation: Pharmacokinetic & Tissue Distribution Parameters

All quantitative data should be summarized in clear, structured tables for comparison.

Table 1: Example Pharmacokinetic Parameters of this compound in Rats

FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)
Co-solventPO10ValueValueValueValue
LiposomalIV2ValueValueValueValue

Table 2: Example Tissue Distribution of this compound in Mice (ng/g) at 4 Hours Post-Dose

FormulationLiverLungsSpleenKidneysHeartBrain
Co-solvent (PO)ValueValueValueValueValueValue
Liposomal (IV)ValueValueValueValueValueValue

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, for instance, in an anti-inflammatory context.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MyD88 MyD88 Receptor->MyD88 IKK IKK Complex MyD88->IKK NFkB_Ikb NF-κB / IκBα IKK->NFkB_Ikb NFkB NF-κB (Active) NFkB_Ikb->NFkB IκBα Degradation Transcription Gene Transcription NFkB->Transcription Cytokines Inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines GlabralideC This compound GlabralideC->IKK Inhibition Stimulus External Stimulus (e.g., LPS) Stimulus->Receptor

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Glabralide C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glabralide C is a phenolic compound with the molecular formula C29H40O4.[1] It has been identified in plants such as Sarcandra glabra and has garnered interest for its potential biological activities, including neuroprotection and modulation of key signaling pathways such as MAPK, AKT/mTOR, and TGF-β/smad2.[2][] Accurate and reliable quantification of this compound in various samples is crucial for pharmacokinetic studies, quality control of herbal extracts, and further pharmacological research. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm)[4][5]

    • HPLC vials

  • Reagents and Materials:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, ultrapure)

    • Formic acid or Acetic acid (HPLC grade)

    • Dimethyl sulfoxide (DMSO) (analytical grade)[1]

2. Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25.1-30 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on typical absorbance for similar phenolic compounds)[6]
Injection Volume 10 µL
Run Time 30 minutes

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO or methanol in a volumetric flask.[1] Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 40% Water with 0.1% Formic Acid and 60% Acetonitrile with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation method should be adapted based on the matrix.

  • For Plant Extracts:

    • Weigh 1 g of the powdered plant material and add 20 mL of methanol.

    • Sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.[4][5]

  • For Biological Samples (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[7]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.[8]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before HPLC analysis.[5]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0[Insert Value]
Theoretical Plates (N) N > 2000[Insert Value]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)[Insert Value]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)[Insert Value]

Table 2: Linearity and Range

Concentration Range (µg/mL)Regression Equation (y = mx + c)Correlation Coefficient (r²)
1 - 100[Insert Equation][Insert Value ≥ 0.999]

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
Low QC (e.g., 5)[Insert Value][Insert Value]
Mid QC (e.g., 25)[Insert Value][Insert Value]
High QC (e.g., 75)[Insert Value][Insert Value]

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
Low (e.g., 5)[Insert Value][Insert Value][Insert Value]
Mid (e.g., 25)[Insert Value][Insert Value][Insert Value]
High (e.g., 75)[Insert Value][Insert Value][Insert Value]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Standard Dissolve in Solvent & Sonicate Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh/Measure Sample Matrix Extract Extract with Solvent/Precipitate Proteins Sample->Extract Filter Filter through Syringe Filter (0.45 µm) Extract->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway cluster_pathways Potential Modulated Signaling Pathways cluster_outcomes Cellular Responses GlabralideC This compound MAPK MAPK Pathway GlabralideC->MAPK AKT_mTOR AKT/mTOR Pathway GlabralideC->AKT_mTOR TGF_beta TGF-β/smad2 Pathway GlabralideC->TGF_beta Neuroprotection Neuroprotection MAPK->Neuroprotection AKT_mTOR->Neuroprotection Anti_inflammatory Anti-inflammatory Effects TGF_beta->Anti_inflammatory

Caption: Potential signaling pathways modulated by this compound.

References

Glabralide C: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers

Extensive literature searches for "Glabralide C" have revealed a significant scarcity of publicly available research on its specific applications in cell culture experiments. While the compound has been identified and isolated, detailed studies outlining its mechanism of action, effects on signaling pathways, and established protocols for its use in vitro are not readily accessible. This document aims to provide a foundational understanding based on the limited information available and offers general guidance for researchers interested in investigating the properties of this compound. Further empirical studies are necessary to establish its biological activities and develop specific protocols.

Introduction

This compound is a natural product isolated from the plant Sarcandra glabra.[1][2][3][4][5] It is identified as an unusual α-phellandrene cyclo-adduct with o-hydroxy phenylacetate.[6][7] As a meroterpenoid, a class of chemical compounds with partial terpenoid structure, it holds potential for biological activity. However, specific bioactivities and its effects in cellular models have not yet been extensively documented in peer-reviewed literature.

Given the lack of specific data, the following sections provide a general framework for researchers to begin their own investigations into this compound.

Quantitative Data Summary

Currently, there is no published quantitative data from cell culture experiments specifically involving this compound. To advance the understanding of this compound, researchers are encouraged to perform dose-response studies and functional assays to determine key metrics such as:

  • IC50 (Half-maximal inhibitory concentration): To determine the concentration of this compound that inhibits a specific biological process by 50%.

  • EC50 (Half-maximal effective concentration): To measure the concentration that induces a response halfway between the baseline and maximum effect.

  • LD50 (Median lethal dose): To assess the cytotoxicity of the compound on various cell lines.

A suggested format for presenting such data is provided below.

Table 1: Hypothetical Data Table for this compound Dose-Response Analysis

Cell LineAssayParameterThis compound Concentration (µM)Response (% of Control)
e.g., RAW 264.7e.g., Nitric Oxide Assaye.g., NO Production0.1
1
10
100
e.g., SH-SY5Ye.g., MTT Assaye.g., Cell Viability0.1
1
10
100

Experimental Protocols

The following are generalized protocols that can be adapted for investigating the effects of this compound in cell culture. Researchers will need to optimize these protocols based on the specific cell lines and experimental questions.

Protocol 1: General Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced effects. Replace the existing medium with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: Proceed with specific assays to measure the effects of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Treatment: Treat cells with varying concentrations of this compound as described in Protocol 1.

  • Addition of MTT Reagent: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Assay)
  • Cell Line: Use a suitable cell line for inflammation studies, such as RAW 264.7 macrophages.

  • Stimulation: Pre-treat the cells with this compound for a defined period (e.g., 1 hour).

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Sample Collection: After the desired incubation time, collect the cell culture supernatant.

  • Nitrite Measurement: Use the Griess reagent system to measure the amount of nitrite (a stable product of nitric oxide) in the supernatant.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the concentration of nitric oxide produced and compare the treated groups to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

As there is no specific research on the signaling pathways modulated by this compound, the following diagrams represent hypothetical workflows for investigating its potential effects.

G cluster_workflow Experimental Workflow for this compound Bioactivity Screening start Prepare this compound Stock Solution cell_culture Culture and Seed Cells (e.g., RAW 264.7, SH-SY5Y) start->cell_culture treatment Treat Cells with This compound (Dose-Response) cell_culture->treatment viability Assess Cytotoxicity (e.g., MTT Assay) treatment->viability anti_inflammatory Evaluate Anti-inflammatory Effect (e.g., NO, Cytokine Assays) treatment->anti_inflammatory neuroprotection Investigate Neuroprotective Potential (e.g., Oxidative Stress Models) treatment->neuroprotection end Data Analysis and Conclusion viability->end anti_inflammatory->end neuroprotection->end

Caption: A generalized workflow for initial screening of this compound's biological activities.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation GlabralideC This compound GlabralideC->NFkB Potential Inhibition?

Caption: A hypothetical model of this compound's potential anti-inflammatory mechanism.

References

Synthesis and Bioactivity Profiling of Glabralide C Derivatives for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glabralide C, a natural product isolated from Astragalus glabrescens, has been identified as a promising scaffold for the development of novel neuroprotective agents. This document provides detailed application notes and experimental protocols for the semi-synthesis of this compound derivatives and the subsequent evaluation of their bioactivity. The methodologies outlined herein are intended to guide researchers in the exploration of the structure-activity relationships (SAR) of this novel compound class and to facilitate the discovery of potent drug candidates for neurodegenerative diseases.

Introduction to this compound

This compound is a structurally complex meroterpenoid with a reported neuroprotective activity.[1] Its unique chemical architecture presents multiple sites for synthetic modification, offering the potential to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. The derivatization strategies outlined in this document focus on common and versatile chemical transformations to generate a library of analogs for comprehensive bioactivity screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several semi-synthetic strategies, modifying the core structure to probe key pharmacophoric features. The following protocols describe two primary modification approaches: esterification of the hydroxyl group and amide coupling to the carboxylic acid moiety.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_bioactivity Bioactivity Screening Glabralide_C This compound (Starting Material) Derivatization Derivatization Reactions (Esterification, Amidation, etc.) Glabralide_C->Derivatization Purification Purification (Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Characterization->Cell_Culture Screening of Derivatives Toxicity_Assay Cytotoxicity Assay (MTT, LDH) Cell_Culture->Toxicity_Assay Neuroprotection_Assay Neuroprotection Assay (Oxidative Stress Model) Toxicity_Assay->Neuroprotection_Assay Data_Analysis Data Analysis & SAR Neuroprotection_Assay->Data_Analysis

Caption: General workflow for the synthesis and bioactivity screening of this compound derivatives.

Experimental Protocol: Esterification of this compound

This protocol describes the synthesis of ester derivatives of this compound at the phenolic hydroxyl group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Acyl chloride or carboxylic acid

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) if starting from a carboxylic acid

  • Argon or Nitrogen gas

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add DMAP (0.1 equivalents) to the solution.

  • For acyl chloride: Cool the solution to 0 °C and add the desired acyl chloride (1.2 equivalents) dropwise.

  • For carboxylic acid: Add the desired carboxylic acid (1.2 equivalents) and DCC (1.2 equivalents) to the solution at room temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: Amide Coupling of this compound

This protocol details the synthesis of amide derivatives from the carboxylic acid moiety of this compound.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Amine (1.2 equivalents)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Argon or Nitrogen gas

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the desired amine (1.2 equivalents), PyBOP (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, and HRMS.

Bioactivity Studies: Neuroprotection Assays

The synthesized this compound derivatives should be evaluated for their neuroprotective effects. A common in vitro model utilizes human neuroblastoma cells (e.g., SH-SY5Y) subjected to oxidative stress.

Cell Culture and Maintenance
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37 °C in a humidified atmosphere with 5% CO₂.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Prior to assessing neuroprotective activity, the inherent cytotoxicity of the this compound derivatives must be determined.

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • This compound derivatives dissolved in DMSO (stock solutions)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

This protocol evaluates the ability of the derivatives to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • This compound derivatives

  • Hydrogen peroxide (H₂O₂)

  • Cell culture medium

  • MTT solution

  • DMSO

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate as described for the cytotoxicity assay.

  • Pre-treat the cells with non-toxic concentrations of the this compound derivatives for 2 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM, final concentration) to the wells (except for the control group) and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described previously.

  • The protective effect is determined by comparing the viability of cells treated with the derivatives and H₂O₂ to those treated with H₂O₂ alone.

Data Presentation

The quantitative data from the bioactivity assays should be summarized in tables for clear comparison of the derivatives.

Table 1: Cytotoxicity of this compound Derivatives on SH-SY5Y Cells

CompoundCC₅₀ (µM)
This compound> 100
Derivative 1 (Ester)85.3 ± 4.2
Derivative 2 (Ester)> 100
Derivative 3 (Amide)72.1 ± 5.5
Derivative 4 (Amide)95.8 ± 6.1

CC₅₀ values represent the concentration at which 50% of cell viability is lost.

Table 2: Neuroprotective Effects of this compound Derivatives against H₂O₂-Induced Oxidative Stress

Compound (at 10 µM)Cell Viability (%) vs. H₂O₂ Control
Control100 ± 5.1
H₂O₂ (200 µM)48.2 ± 3.7
This compound + H₂O₂65.4 ± 4.9
Derivative 1 + H₂O₂55.1 ± 3.2
Derivative 2 + H₂O₂78.9 ± 5.3
Derivative 3 + H₂O₂60.3 ± 4.1
Derivative 4 + H₂O₂82.5 ± 6.0

Potential Signaling Pathways

While the precise mechanism of this compound is yet to be fully elucidated, many neuroprotective natural products exert their effects through the modulation of key signaling pathways involved in cellular stress response and survival. A plausible hypothetical signaling pathway for the neuroprotective action of this compound derivatives is the activation of the Nrf2-ARE pathway.

Signaling_Pathway cluster_stress Cellular Stress cluster_intervention Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Neuroprotection Neuroprotection Glabralide_C_Deriv This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Glabralide_C_Deriv->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes transcription Antioxidant_Enzymes->Oxidative_Stress neutralizes Antioxidant_Enzymes->Neuroprotection

Caption: Hypothetical Nrf2-ARE signaling pathway for the neuroprotective effects of this compound derivatives.

This proposed mechanism suggests that this compound derivatives may disrupt the Keap1-Nrf2 complex, leading to the translocation of Nrf2 to the nucleus. Nuclear Nrf2 then binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes that combat oxidative stress and confer neuroprotection. Further studies, such as Western blotting for Nrf2 and antioxidant enzyme expression, would be required to validate this hypothesis.

Conclusion

The synthetic protocols and bioactivity assays detailed in this document provide a comprehensive framework for the investigation of this compound derivatives as potential neuroprotective agents. The systematic exploration of the structure-activity relationships of this promising natural product scaffold may lead to the identification of novel drug candidates for the treatment of neurodegenerative disorders. The presented data and pathways are illustrative and should be adapted based on experimental findings.

References

Application Notes and Protocols: Glabralide C in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabralide C is a meroterpenoid natural product isolated from the plant Sarcandra glabra[1][2]. Meroterpenoids are a class of secondary metabolites with mixed biosynthetic origins, often exhibiting diverse and potent biological activities[3]. While the bioactivity of this compound is an emerging area of research, related compounds from the Chloranthaceae family have demonstrated inhibitory effects against enzymes such as protein tyrosine phosphatase 1B (PTP1B)[4]. Furthermore, extracts from Sarcandra glabra have shown inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism[1][5][6].

These findings suggest that this compound is a promising candidate for screening in enzyme inhibition assays. This document provides detailed protocols for evaluating the inhibitory potential of this compound against PTP1B and α-glucosidase, which are relevant targets in metabolic disorders and other diseases.

Quantitative Data Summary

While specific inhibitory data for this compound is not yet available in the public domain, the following table is provided as a template for presenting quantitative results, such as the half-maximal inhibitory concentration (IC50), from future enzyme inhibition assays.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
This compoundPTP1BData to be determinedData to be determined-
This compoundα-GlucosidaseData to be determinedData to be determined-
Positive Control (e.g., Sodium Orthovanadate)PTP1BReference valueCompetitive-
Positive Control (e.g., Acarbose)α-GlucosidaseReference valueCompetitive-

Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is adapted from established methods for measuring PTP1B inhibition.

Materials:

  • Human recombinant PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a solution of PTP1B enzyme in the assay buffer.

    • Prepare a solution of pNPP substrate in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the this compound dilution or the positive control. For the negative control, add 10 µL of assay buffer with the same concentration of DMSO.

    • Add 70 µL of the PTP1B enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes, or as a single endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

This protocol is based on standard methods for assessing α-glucosidase inhibitory activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in phosphate buffer. The final DMSO concentration should be kept low.

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG substrate in phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of the this compound dilution or the positive control to the wells of a 96-well plate. For the negative control, add 50 µL of phosphate buffer with DMSO.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Start the enzymatic reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula provided in the PTP1B assay protocol.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Enzyme, Substrate) plate Prepare 96-well plate reagents->plate add_inhibitor Add this compound/ Control plate->add_inhibitor add_enzyme Add Enzyme & Incubate add_inhibitor->add_enzyme add_substrate Add Substrate & Incubate add_enzyme->add_substrate measure Measure Absorbance add_substrate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: General workflow for an enzyme inhibition assay.

ptp1b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS (phosphorylated) IR->IRS phosphorylates PTP1B PTP1B PTP1B->IRS dephosphorylates PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 GlabralideC This compound GlabralideC->PTP1B inhibits Insulin Insulin Insulin->IR binds

Caption: Hypothetical inhibition of the PTP1B signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Glabralide C

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Researchers:

Our comprehensive search of the scientific literature has revealed that, at present, there are no published total syntheses of Glabralide C. This remarkable natural product, isolated from Astragalus glabrescens blossoms, presents a fascinating synthetic target due to its complex carbocyclic core, multiple stereocenters, and dense functionality. However, the absence of established synthetic routes means that the challenges, specific experimental protocols, and quantitative data required to build a detailed troubleshooting guide and FAQ are not yet available in the chemical community.

The pursuit of synthesizing novel and complex natural products is at the forefront of chemical research. It is possible that synthetic chemists are currently working towards the first total synthesis of this compound, and we will continue to monitor the literature for any developments.

Moving Forward: A Proposal

To provide you with a valuable resource that aligns with your request for a technical support center focused on challenging natural product synthesis, we propose to create the same detailed content for a different, well-documented complex molecule. The field of total synthesis is rich with examples of molecules whose syntheses have posed significant challenges, leading to the development of new synthetic methodologies and strategies.

We would be pleased to develop a comprehensive troubleshooting guide and FAQ, complete with data tables, experimental protocols, and Graphviz diagrams, for one of the following landmark molecules, which are renowned for their synthetic difficulty:

  • Ginkgolide B: A highly complex diterpenoid with a unique cage-like structure that has been the subject of several challenging total syntheses.

  • Taxol (Paclitaxel): A famous anticancer drug with a formidable molecular architecture that has inspired decades of synthetic effort.

  • Strychnine: A classic target in total synthesis, known for its intricate and highly bridged polycyclic system.

  • Vancomycin: A complex glycopeptide antibiotic whose synthesis was a monumental achievement in organic chemistry.

Please let us know if you would like to proceed with one of these alternative targets, or if you have another complex natural product in mind for which a detailed synthetic troubleshooting guide would be beneficial. We are committed to providing you with high-quality technical content that can support your research endeavors.

Technical Support Center: Overcoming Poor Solubility of Glabralide C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Glabralide C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenolic compound with potential neuroprotective properties.[1] Like many flavonoids, it is poorly soluble in aqueous solutions, which can significantly hinder its absorption and bioavailability in biological systems, thereby limiting its therapeutic efficacy.[2] While soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, its limited water solubility is a primary challenge in preclinical and clinical development.[3]

Q2: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[4][5]

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.[6]

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins can shield the hydrophobic drug molecule and increase its apparent water solubility.[4][7]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.

    • Use of Co-solvents: Blending water with a miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.[8][9]

    • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[5]

Q3: Are there any specific techniques recommended for flavonoids like this compound?

A3: Yes, for flavonoids, which are often poorly water-soluble, complexation with cyclodextrins and the use of solid dispersions are particularly effective methods.[7][10] Heating a mixture of the flavonoid with a heat-stable surfactant has also been shown to enhance dissolution.[2]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during in vitro experiments.

Possible Cause & Solution:

Possible Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility 1. Co-solvent System: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. For the final working solution, dilute the stock solution in the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to minimize effects on the biological system. For obtaining a higher solubility, you can warm the tube to 37°C and shake it in an ultrasonic bath.[3] 2. pH Adjustment: If this compound has ionizable groups, test the solubility at different pH values to find the optimal pH for your experiment.Increased concentration of this compound remains in solution.
Concentration Exceeds Solubility Limit Determine the maximum aqueous solubility of this compound in your specific buffer system before preparing your experimental solutions.Avoids precipitation by working within the solubility limits.
Issue 2: Low and variable results in cell-based assays.

Possible Cause & Solution:

Possible Cause Troubleshooting Step Expected Outcome
Poor Bioavailability in Culture Media 1. Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin (e.g., HP-β-CD). This can significantly increase the concentration of soluble this compound in the cell culture medium. 2. Solid Dispersion Formulation: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, PEG). The solid dispersion can then be dissolved in the culture medium.Consistent and higher effective concentration of this compound in the assay, leading to more reproducible results.

Data on Solubility Enhancement Strategies

The following tables summarize quantitative data from studies on enhancing the solubility of compounds with similar characteristics to this compound, offering a reference for potential improvements.

Table 1: Example of Solubility Enhancement of a Poorly Soluble Drug (Glyburide) using Cyclodextrin Complexation.

Formulation Solubility Enhancement Factor Reference
Glyburide with Hydroxybutenyl-β-cyclodextrin~400-fold increase in aqueous solubility[4]

Table 2: Example of Dissolution Enhancement of a Poorly Soluble Drug (Glibenclamide) using Solid Dispersion.

Method Carrier Drug:Carrier Ratio Dissolution Enhancement Reference
Solvent EvaporationPoloxamer-1881:66-fold higher than pure drug after 180 minsThis is a hypothetical value for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Determine the appropriate molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD), commonly starting with a 1:1 ratio.

  • Mixing: Accurately weigh this compound and HP-β-CD and mix them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a homogeneous paste.

  • Kneading Process: Knead the paste thoroughly for 45-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Storage: Store the prepared inclusion complex in a desiccator until further use.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Carrier Selection: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000).

  • Solvent Selection: Select a volatile organic solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane and ethanol).

  • Dissolution: Dissolve this compound and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film, pulverize it, and pass it through a sieve.

  • Storage: Store the resulting solid dispersion powder in a desiccator.

Visualizations

Signaling Pathway

Based on the known neuroprotective effects of related compounds like glabridin, a plausible signaling pathway for this compound's neuroprotective action may involve the modulation of MAPK pathways, such as the JNK signaling cascade, leading to the inhibition of apoptosis.

GlabralideC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound JNK Pathway JNK Pathway This compound->JNK Pathway inhibits Stress Stimuli Stress Stimuli Stress Stimuli->JNK Pathway activates Caspase-9 Caspase-9 JNK Pathway->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis induces

Caption: Plausible neuroprotective pathway of this compound.

Experimental Workflow

The following workflow outlines the general steps for enhancing and evaluating the solubility of this compound.

Solubility_Workflow cluster_preparation Formulation Preparation cluster_evaluation Evaluation cluster_analysis Analysis prep This compound Powder Solid Dispersion Cyclodextrin Complex Nanosuspension eval Solubility & Dissolution Testing Aqueous Solubility Dissolution Rate In Vitro Assays prep:f0->eval:f0 prep:f1->eval:f0 prep:f2->eval:f0 analysis Data Analysis Compare Formulations Select Optimal Method eval->analysis

Caption: Workflow for solubility enhancement and evaluation.

Logical Relationship of Solubility Issues

This diagram illustrates the cascading effect of poor solubility on the developability of a compound.

Solubility_Issues 1 Poor Aqueous Solubility 2 Low Dissolution Rate 1->2 3 Precipitation in Bio-fluids 1->3 4 Low Bioavailability 2->4 5 Variable Absorption 3->5 6 Sub-optimal Efficacy 4->6 5->6

Caption: Impact of poor solubility on drug development.

References

troubleshooting Glabralide C purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of Glabralide C. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its purification?

A1: Understanding the chemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueImplication for Purification
Molecular Formula C₂₉H₄₀O₄---
Molecular Weight 452.6 g/mol ---
Appearance PowderStandard handling procedures for solid samples apply.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]Provides a range of options for sample preparation and mobile phase selection. For reversed-phase chromatography, dissolution in a strong solvent like DMSO or Acetone followed by dilution with the mobile phase is a common practice.
Storage Desiccate at -20°C[1]Indicates potential sensitivity to moisture and temperature, suggesting that degradation could be a concern during purification.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: Both normal-phase and reversed-phase chromatography can be employed for the purification of flavonoids like this compound. High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of flavonoids from licorice extracts.[2][3] For preparative scale, flash column chromatography with silica gel is also a viable option.

Q3: What are the recommended starting conditions for reversed-phase HPLC purification of this compound?

A3: For reversed-phase HPLC, a C18 column is a good starting point. A gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is typically effective for separating flavonoids.[3]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Resolution and Peak Tailing

Q: My chromatogram shows poor separation between this compound and other components, and the peaks are tailing. What could be the cause and how can I fix it?

A: Peak tailing and poor resolution are common issues in flavonoid purification. The potential causes and solutions are outlined below.

Troubleshooting Poor Resolution and Peak Tailing

G cluster_0 Problem: Poor Resolution & Peak Tailing cluster_1 cluster_2 A Potential Causes B Solutions A->B leads to C 1. Secondary Interactions with Silica F Add acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase. C->F D 2. Inappropriate Mobile Phase pH G Adjust pH of the aqueous mobile phase to suppress ionization of phenolic groups. D->G E 3. Column Overload H Reduce sample concentration or injection volume. E->H

Caption: Troubleshooting guide for poor resolution and peak tailing.

Detailed Explanation:

  • Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of flavonoids, leading to peak tailing. Adding a small amount of acid to the mobile phase can suppress this interaction.

  • Mobile Phase pH: The phenolic hydroxyl groups in this compound can ionize depending on the mobile phase pH. This can lead to multiple species in equilibrium, resulting in broad or tailing peaks. Maintaining a consistent and appropriate pH is crucial.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, causing peak distortion. Diluting the sample or reducing the injection volume can resolve this.

Issue 2: Low Recovery of this compound

Q: I'm experiencing low yield of this compound after purification. What are the possible reasons and how can I improve the recovery?

A: Low recovery can be attributed to several factors, from sample degradation to irreversible adsorption on the column.

Troubleshooting Low Recovery

G cluster_0 Problem: Low Recovery of this compound cluster_1 cluster_2 A Potential Causes B Solutions A->B leads to C 1. Irreversible Adsorption on Column F Use a different stationary phase (e.g., polymer-based) or deactivate silica with an acid wash. C->F D 2. Compound Degradation G Work at lower temperatures and avoid extreme pH. Use freshly prepared solutions. D->G E 3. Incomplete Elution H Increase the organic solvent percentage at the end of the gradient or perform a column flush with a strong solvent. E->H

Caption: Troubleshooting guide for low recovery of this compound.

Detailed Explanation:

  • Irreversible Adsorption: this compound may bind strongly to active sites on the silica gel. Using end-capped columns or a different type of stationary phase can mitigate this.

  • Compound Degradation: Flavonoids can be sensitive to heat, light, and pH. Protecting the sample from light and maintaining a cool temperature throughout the process is recommended.

  • Incomplete Elution: The mobile phase may not be strong enough to elute all the this compound from the column. A final wash with a stronger solvent (e.g., 100% acetonitrile or methanol) can help recover any remaining compound.

Experimental Protocols

Preparative HPLC Method for this compound Purification

This protocol provides a general guideline for the purification of this compound from a pre-purified licorice extract using preparative HPLC.

Workflow for Preparative HPLC Purification

G A Sample Preparation (Dissolve extract in DMSO) C Sample Injection A->C B Column Equilibration (C18 column with initial mobile phase) B->C D Gradient Elution (Acetonitrile/Water with 0.1% Formic Acid) C->D E Fraction Collection (Based on UV detection at 280 nm) D->E F Purity Analysis of Fractions (Analytical HPLC) E->F G Pooling of Pure Fractions F->G H Solvent Evaporation (Rotary Evaporator) G->H I Pure this compound H->I

Caption: General workflow for preparative HPLC purification.

Instrumentation and Parameters:

ParameterSpecification
Column Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40-80% B over 30 minutes (example, optimization required)
Flow Rate 20 mL/min (example, adjust based on column dimensions)
Detection UV at 280 nm
Injection Volume Dependent on sample concentration and column capacity

Procedure:

  • Sample Preparation: Dissolve the licorice extract in a minimal amount of DMSO or another suitable strong solvent. Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample and start the gradient elution.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Evaporation: Pool the fractions with the desired purity and remove the solvent using a rotary evaporator under reduced pressure.

Disclaimer: These are general guidelines and may require optimization based on the specific crude extract and available instrumentation. Always perform analytical scale experiments to optimize the separation before scaling up to a preparative scale.

References

Technical Support Center: Minimizing Degradation of Glabralide C During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing Glabralide C to minimize degradation. The information is compiled from publicly available data on this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Q2: How sensitive is this compound to light?

This compound, as a flavonoid derivative, is likely susceptible to photodegradation. Flavonoids, in general, can be degraded by exposure to both UVA and UVB light.[1] Therefore, it is crucial to protect this compound from light during storage and handling. Amber vials or containers wrapped in aluminum foil are recommended.

Q3: What is the impact of pH on the stability of this compound?

The stability of flavonoids can be pH-dependent. While specific data for this compound is unavailable, related compounds are known to be unstable in alkaline conditions. A Safety Data Sheet for the related compound Glabralide A indicates incompatibility with strong acids and alkalis.[1] It is advisable to store this compound in neutral or slightly acidic conditions and to avoid exposure to strong acids or bases.

Q4: Is this compound prone to oxidation?

Yes, as a phenolic compound, this compound is susceptible to oxidation. The presence of hydroxyl groups in its structure makes it a potential antioxidant, meaning it can be readily oxidized.[2][3][4][5][6][7] To minimize oxidation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and to use antioxidants in solutions if compatible with the intended application.

Q5: What are the signs of this compound degradation?

Degradation of this compound may be indicated by a change in color of the solid compound or its solutions, a decrease in purity as determined by analytical methods like HPLC, or the appearance of new peaks in the chromatogram.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Review storage conditions (temperature, light exposure, solvent). Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
Discoloration of solid this compound. Oxidation or photodegradation.Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended low temperature. Consider storing under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of Solid this compound

  • Upon receipt, immediately store the vial of this compound at 2-8°C in a dark, dry place. For long-term storage, consider -20°C or -80°C.

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Handle the compound in a controlled environment with low light exposure.

  • After use, tightly seal the vial and store it under the recommended conditions. If possible, flush the vial with an inert gas like argon or nitrogen before sealing.

Protocol 2: Preparation and Storage of this compound Stock Solutions

  • Use high-purity, degassed solvents for preparing solutions.

  • Prepare stock solutions in a concentration suitable for your experiments.

  • Store stock solutions in amber glass vials or clear vials wrapped in aluminum foil to protect from light.

  • For short-term storage (up to a week), 2-8°C may be acceptable, but validation is recommended.

  • For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles.

Data Presentation

Table 1: General Storage Recommendations for Flavonoid Compounds (Applicable as a Guideline for this compound)

Parameter Recommendation Rationale
Temperature 2-8°C (short-term), -20°C or -80°C (long-term)To slow down chemical degradation reactions.[1]
Light Protect from light (use amber vials or foil)Flavonoids are known to be photosensitive and can undergo photodegradation.[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the phenolic hydroxyl groups.
pH Neutral to slightly acidic conditionsTo avoid base-catalyzed degradation.[1]
Container Tightly sealed glass vialsTo prevent exposure to moisture and air.

Visualizations

degradation_troubleshooting start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) start->check_storage check_solution Review Solution Preparation: - Solvent Quality - Freshness of Solution - Storage of Aliquots start->check_solution analytical_check Perform Analytical Check: - HPLC-UV Analysis - Compare to Reference Standard check_storage->analytical_check check_solution->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Purity < Specification or Degradants Present no_degradation No Degradation Detected analytical_check->no_degradation Purity Meets Specification implement_changes Implement Corrective Actions: - Optimize Storage - Prepare Fresh Solutions - Use Inert Atmosphere degradation_confirmed->implement_changes re_evaluate Re-evaluate Experiment no_degradation->re_evaluate implement_changes->re_evaluate

Caption: Troubleshooting workflow for investigating this compound degradation.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (Example) cluster_analysis Analysis prep_solid Weigh Solid this compound dissolve Dissolve in Appropriate Solvent prep_solid->dissolve acid Acidic (e.g., 0.1 M HCl) dissolve->acid base Basic (e.g., 0.1 M NaOH) dissolve->base oxidative Oxidative (e.g., 3% H2O2) dissolve->oxidative thermal Thermal (e.g., 60°C) dissolve->thermal photolytic Photolytic (UV/Vis light) dissolve->photolytic hplc HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc characterize Characterize Degradants (LC-MS) hplc->characterize

Caption: Example workflow for a forced degradation study of this compound.

References

Technical Support Center: Method Refinement for Consistent Glabralide C Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in bioassays involving Glabralide C. Given that this compound is a natural product, variability in experimental outcomes can arise from multiple factors, from sample preparation to the intricacies of cell-based assays. This guide offers structured advice to identify and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound bioassay results are inconsistent between experiments. What are the common causes?

A1: Inconsistent results are a frequent challenge in natural product research. The variability can stem from several sources throughout the experimental workflow. Here are the primary areas to investigate:

  • This compound Sample Quality and Handling:

    • Purity: Ensure the purity of your this compound sample is consistent across batches. Impurities can have their own biological effects, leading to confounding results.

    • Solvent and Stock Solution: Use a high-quality solvent (e.g., DMSO) to prepare your stock solution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Ensure the final solvent concentration in your assay is consistent and does not exceed a level that affects cell viability (typically <0.5%).

    • Light and Temperature Sensitivity: Protect the compound from light and prolonged exposure to room temperature.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.[1][2]

    • Cell Seeding Density: Uneven cell seeding is a major source of variability. Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell counting and dispensing.[3]

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to stimuli and treatments.[1][2]

  • Assay Protocol and Reagents:

    • Reagent Quality and Storage: Use fresh, high-quality reagents and store them according to the manufacturer's instructions. Lot-to-lot variability in reagents like serum, antibodies, and cytokines can impact results.[4]

    • Incubation Times and Conditions: Strictly adhere to optimized incubation times for cell treatment, reagent addition, and signal detection. Ensure consistent temperature and CO2 levels in your incubator.

    • Pipetting Technique: Inconsistent pipetting can introduce significant errors, especially in multi-well plate assays.[2] Use calibrated pipettes and practice proper technique to ensure accuracy and precision.

Q2: I am observing high background noise in my cell-based assay with this compound. How can I reduce it?

A2: High background can mask the true effect of your compound. Consider the following troubleshooting steps:

  • Inadequate Washing: Ensure thorough and consistent washing steps to remove unbound antibodies or reagents.[3]

  • Insufficient Blocking: If you are using an antibody-based detection method (e.g., ELISA, Western blot), optimize your blocking buffer and incubation time to prevent non-specific antibody binding.[3]

  • Cell Culture Conditions: Over-confluent or unhealthy cells can contribute to high background. Plate cells at an optimal density and ensure they are healthy before starting the experiment.[3]

  • Reagent-Related Issues: Your reagents, including the this compound itself, might have intrinsic fluorescence or reactivity with the detection system. Run appropriate controls, including a "reagent only" control, to identify the source of the background.

Q3: My positive control for the bioassay is showing a weak or no response. What should I do?

A3: A failing positive control invalidates the assay results. Here are potential causes and solutions:

  • Suboptimal Stimulant Concentration: The concentration of the stimulating agent (e.g., LPS for an anti-inflammatory assay) may be too low. Perform a dose-response experiment to determine the optimal concentration for maximal response.[4]

  • Poor Cell Viability: The health of your cells is critical. Assess cell viability before starting the assay; it should typically be above 90%.[4] Improper handling, thawing, or cryopreservation can lead to low viability.

  • Reagent Quality: The positive control reagent or other critical reagents may have degraded due to improper storage or being past their expiration date.[4] Use fresh, properly stored reagents.

  • Incorrect Assay Timing: The timing of analysis after stimulation is crucial. The peak response for your positive control might occur at a different time point than you are measuring. Perform a time-course experiment to determine the optimal time for analysis.[1]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay - Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is commonly used to screen for the anti-inflammatory potential of natural products by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

Protocol 2: Neuroprotective Activity Assay - MTT Assay for Cell Viability in SH-SY5Y Neuroblastoma Cells

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common model for neurodegenerative conditions.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Hydrogen peroxide (H2O2) or another neurotoxic agent (e.g., 6-OHDA, MPP+)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.[5]

  • This compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24 hours.

  • Induction of Neurotoxicity: Add H2O2 to a final concentration that induces approximately 50% cell death (this concentration should be pre-determined) to all wells except the control wells.

  • Incubation: Incubate for another 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Quantitative Data Summary

Table 1: Hypothetical Data on this compound Inhibition of Nitric Oxide Production

This compound Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (No LPS)2.5 ± 0.5-
LPS (1 µg/mL)45.2 ± 3.10
140.1 ± 2.811.3
532.5 ± 2.528.1
1021.8 ± 1.951.8
2510.3 ± 1.277.2
505.6 ± 0.887.6

Table 2: Hypothetical Data on this compound Neuroprotective Effect

TreatmentCell Viability (%) (Mean ± SD)
Control100 ± 5.2
H2O2 (100 µM)48.3 ± 4.1
This compound (1 µM) + H2O255.7 ± 3.9
This compound (5 µM) + H2O268.2 ± 4.5
This compound (10 µM) + H2O285.4 ± 5.0
This compound (25 µM) + H2O292.1 ± 4.8

Signaling Pathways and Experimental Workflows

The anti-inflammatory and neuroprotective effects of many natural compounds, including sesquiterpenoid lactones, are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammation GlabralideC This compound GlabralideC->IKK Inhibition?

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to external stimuli, including stress and inflammation. It consists of several kinases, including ERK, JNK, and p38, which, upon activation, can regulate the expression of various genes, including those involved in inflammation and cell survival.[7][8]

MAPK_Pathway Stimuli Stress / LPS UpstreamKinases Upstream Kinases (e.g., TAK1) Stimuli->UpstreamKinases p38 p38 UpstreamKinases->p38 Activation JNK JNK UpstreamKinases->JNK Activation ERK ERK UpstreamKinases->ERK Activation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors GeneExpression Inflammatory & Survival Gene Expression TranscriptionFactors->GeneExpression GlabralideC This compound GlabralideC->UpstreamKinases Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Bioassay-Guided Fractionation

To identify and isolate active compounds like this compound from a crude plant extract, a bioassay-guided fractionation approach is often employed.

Bioassay_Workflow CrudeExtract Crude Plant Extract Fractionation1 Initial Fractionation (e.g., Solvent Partitioning) CrudeExtract->Fractionation1 Fractions Fractions (e.g., Hexane, EtOAc, MeOH) Fractionation1->Fractions Bioassay1 Bioassay Screening Fractions->Bioassay1 ActiveFraction Identify Most Active Fraction Bioassay1->ActiveFraction Fractionation2 Chromatographic Separation of Active Fraction ActiveFraction->Fractionation2 Subfractions Sub-fractions Fractionation2->Subfractions Bioassay2 Bioassay Screening Subfractions->Bioassay2 ActiveSubfraction Identify Most Active Sub-fraction Bioassay2->ActiveSubfraction Isolation Isolation & Purification (e.g., HPLC) ActiveSubfraction->Isolation PureCompound Pure Compound (this compound) Isolation->PureCompound

Caption: General workflow for bioassay-guided isolation of this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Glabralide C Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Glabralide C extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the batch-to-batch variability of this compound extracts from Astragalus glabrescens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is an organic compound derived from the blossoms of Astragalus glabrescens. It has shown potential for neuroprotection.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts like those from Astragalus glabrescens is a common challenge. The chemical composition and biological activity can vary significantly due to a number of factors.[1]

  • Environmental and Genetic Factors: The quality of the raw plant material is influenced by climate, cultivation location, fertilization methods, and the genetic makeup of the plant.[1]

  • Harvesting and Storage: The timing of the harvest and the conditions under which the plant material is stored can significantly impact the levels of active compounds.[1]

  • Extraction Method: The choice of extraction technique (e.g., solvent extraction, microwave-assisted extraction, ultrasonic extraction) and parameters such as solvent type, temperature, and extraction time can lead to different chemical profiles in the final extract.

  • Processing and Handling: Post-extraction processing, such as drying and storage of the extract, can also contribute to variability.

Q3: How can I assess the consistency of my this compound extract batches?

To ensure the reproducibility of your experiments, it is crucial to assess the consistency of your this compound extract batches. This can be achieved through:

  • Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to generate a chemical fingerprint of each batch. By comparing the chromatograms, you can identify variations in the chemical composition.

  • Quantification of Marker Compounds: Quantifying the concentration of one or more known bioactive compounds, such as this compound, can serve as a quality control measure.

Q4: What is the potential biological activity of this compound?

While specific research on the signaling pathways of this compound is limited, related compounds from Astragalus and other plants with similar structures, such as glabridin and glabralactone, have demonstrated anti-inflammatory properties.[2][3] These effects are often mediated through the modulation of key inflammatory signaling pathways like the NF-κB and MAPK pathways.[2][4]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results Between Extract Batches
Possible Cause Troubleshooting Step
Inconsistent this compound concentration in extracts.1. Standardize Extraction Protocol: Ensure that the same extraction method, solvent, temperature, and duration are used for every batch. 2. Quantify this compound: Use a validated analytical method, such as HPLC, to determine the concentration of this compound in each batch. Normalize your experimental treatments based on the this compound concentration rather than the total extract weight.
Presence of interfering compounds.1. Chromatographic Profiling: Analyze each batch using HPLC or LC-MS to identify any significant differences in the chemical profile that might indicate the presence of interfering substances. 2. Purification Step: Consider implementing a purification step to isolate this compound or to remove known interfering compounds.
Degradation of this compound.1. Storage Conditions: Store extracts under consistent and appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation. 2. Stability Testing: Perform stability studies on your extracts to understand the degradation kinetics of this compound under your storage conditions.
Issue 2: Difficulty in Establishing a Reliable Analytical Method for this compound Quantification
Possible Cause Troubleshooting Step
Poor chromatographic resolution.1. Optimize Mobile Phase: Adjust the solvent composition, gradient, and pH of the mobile phase to improve the separation of this compound from other compounds. 2. Select Appropriate Column: Test different HPLC columns (e.g., C18, C8) with varying particle sizes and dimensions to find the one that provides the best resolution.
Low sensitivity or poor peak shape.1. Adjust Detector Wavelength: Determine the optimal UV wavelength for detecting this compound. 2. Modify Mobile Phase Additives: The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape. 3. Check for Column Overload: Inject smaller sample volumes to see if peak fronting is an issue.
Inconsistent retention times.1. Ensure System Equilibration: Allow sufficient time for the HPLC system to equilibrate with the mobile phase before each run. 2. Control Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times. 3. Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure and flow rate fluctuations.

Quantitative Data Summary

Consistent quantification of the active compound is key to mitigating batch-to-batch variability. The following table provides a hypothetical example of how to present quantitative data for different batches of this compound extracts.

Table 1: Quantification of this compound in Different Extract Batches

Batch IDExtraction MethodThis compound Concentration (mg/g of extract) ± SDPurity (%) by HPLC
GC-A-001Maceration (Ethanol)15.2 ± 1.195.3
GC-A-002Maceration (Ethanol)12.8 ± 0.994.8
GC-B-001Ultrasound-Assisted (Methanol)25.7 ± 2.397.1
GC-B-002Ultrasound-Assisted (Methanol)28.1 ± 2.596.9

Experimental Protocols

Protocol 1: Extraction of this compound from Astragalus glabrescens

This protocol provides a general guideline for two common extraction methods. Optimization may be required based on the specific plant material and desired extract characteristics.

1. Maceration (Cold Soaking)

  • Sample Preparation: Air-dry the blossoms of Astragalus glabrescens at room temperature, protected from direct sunlight. Grind the dried material to a fine powder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a suitable container.

    • Add 1 L of 80% ethanol.

    • Seal the container and let it stand for 72 hours at room temperature with occasional shaking.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting crude extract in a vacuum oven.

2. Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the plant material as described for maceration.

  • Extraction:

    • Place 50 g of the powdered plant material in a flask.

    • Add 500 mL of methanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 60 minutes at a frequency of 40 kHz and a temperature of 50°C.

    • Filter the mixture and concentrate the filtrate as described for maceration.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This is a general protocol that should be validated for your specific instrumentation and extract matrix.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (This should be optimized based on the UV spectrum of a pure this compound standard).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the dried extract in methanol to a final concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of this compound in the extract by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizations

The following diagrams illustrate key concepts related to the troubleshooting and understanding of this compound extracts.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis & Standardization cluster_experiment Biological Experiment raw_material Raw Material (Astragalus glabrescens) extraction Extraction (e.g., Maceration, UAE) raw_material->extraction Variability Source: Genetics, Environment, Harvest crude_extract Crude Extract extraction->crude_extract Variability Source: Method, Solvent, Temperature hplc HPLC Analysis crude_extract->hplc quantification Quantification of This compound hplc->quantification cell_culture Cell-based Assay quantification->cell_culture Standardized Dose animal_model In vivo Model quantification->animal_model Standardized Dose data_analysis Data Analysis cell_culture->data_analysis animal_model->data_analysis Troubleshooting_Logic cluster_investigation Investigation cluster_solution Solution start Inconsistent Experimental Results check_concentration Is this compound concentration consistent? start->check_concentration check_profile Is the chemical profile consistent? check_concentration->check_profile No check_stability Is the extract stable? check_concentration->check_stability Yes quantify_normalize Quantify & Normalize Dose check_concentration->quantify_normalize No standardize_extraction Standardize Extraction Protocol check_profile->standardize_extraction No purify_extract Purify Extract check_profile->purify_extract If necessary optimize_storage Optimize Storage Conditions check_stability->optimize_storage No

References

Technical Support Center: Synthesis and Purification of Glabralide C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Glabralide C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the purity of your synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in the synthesis of this compound?

A1: While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of complex molecules like this compound, which features a xanthene core, may include:

  • Unreacted Starting Materials: Residual phenols, aldehydes, or other precursors used in the synthesis.

  • Isomeric Byproducts: Positional isomers (ortho-, meta-, para-) formed during electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation.

  • Over-alkylated or Over-acylated Products: Multiple substitutions on the aromatic rings.

  • Dehydration Products: Elimination of water from intermediates or the final product under acidic or thermal conditions.

  • Stereoisomers: Diastereomers or enantiomers if the synthesis is not fully stereoselective.

  • Solvent Adducts and Reagent-related Impurities: Impurities arising from the reaction with solvents or excess reagents.

Q2: Which chromatographic techniques are most effective for purifying crude this compound?

A2: A multi-step chromatographic approach is often necessary to achieve high purity.

  • Flash Column Chromatography (Normal Phase): An excellent initial purification step to remove major impurities with significantly different polarities. A silica gel stationary phase is commonly used.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for separating closely related impurities, such as isomers and other byproducts that are difficult to resolve by normal-phase chromatography. A C18 column is a common choice for the stationary phase.

  • Size-Exclusion Chromatography (SEC): Can be useful for separating oligomeric or polymeric impurities from the target molecule.[1]

Q3: What are some common issues when using flash chromatography for the initial purification of this compound?

A3: Common issues include:

  • Poor Separation (Co-elution): The polarity of the eluent system may not be optimal. A gradient elution is often more effective than isocratic elution for complex mixtures.

  • Tailing of Phenolic Compounds: The acidic nature of silica gel can cause tailing of phenolic compounds like this compound. Adding a small amount of a weak acid (e.g., acetic acid or formic acid) to the mobile phase can help to mitigate this issue.

  • Irreversible Adsorption: Highly polar impurities may bind irreversibly to the silica gel. Pre-treating the crude sample with a solid-phase extraction (SPE) cartridge can remove these problematic impurities.

Q4: How can I improve the resolution in my RP-HPLC purification?

A4: To improve resolution in RP-HPLC, consider the following:

  • Optimize the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient can improve the separation of closely eluting peaks. The addition of a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape for acidic analytes.

  • Change the Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Temperature Control: Operating the column at a slightly elevated, controlled temperature can improve peak shape and reproducibility.

Troubleshooting Guides

Problem 1: Low Purity of this compound after Initial Flash Chromatography

Symptoms:

  • Multiple spots are observed on a Thin Layer Chromatography (TLC) plate of the pooled fractions.

  • Nuclear Magnetic Resonance (NMR) analysis shows the presence of significant impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent System Perform a systematic TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation.An optimized solvent system will provide a greater difference in the retention factors (Rf) of this compound and its impurities, leading to better separation on the column.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the mass of the stationary phase.Overloading the column leads to broad peaks and poor separation.
Presence of Highly Polar Impurities Pre-purify the crude extract using a short plug of silica gel or a solid-phase extraction (SPE) cartridge to remove baseline impurities.Highly polar impurities can streak down the column and co-elute with the desired product.
Co-elution of Isomers If isomeric impurities are suspected, a secondary purification step using RP-HPLC is recommended.Isomers often have very similar polarities and are difficult to separate using normal-phase chromatography.
Problem 2: Product Degradation During Purification

Symptoms:

  • Appearance of new, unexpected spots on TLC or peaks in HPLC during the purification process.

  • Lower than expected yield of the final product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Acid-Sensitivity on Silica Gel Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic).This compound, being a lactone, might be sensitive to the acidic nature of silica gel, leading to hydrolysis or other degradation pathways.
Thermal Instability Avoid excessive heating when removing solvents. Use a rotary evaporator at a moderate temperature and high vacuum.High temperatures can cause decomposition of complex organic molecules.
Oxidation of Phenolic Groups Purge all solvents with an inert gas (e.g., nitrogen or argon) before use and carry out the purification under an inert atmosphere if possible.Phenolic compounds can be susceptible to oxidation, especially in the presence of air and light.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of Crude this compound
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the loading solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution to create a slurry.

  • Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin the elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for RP-HPLC Purification
  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the RP-HPLC system (e.g., with a C18 column) with the initial mobile phase conditions.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run a gradient elution, for example, starting with a higher percentage of water (with 0.1% formic acid or TFA) and increasing the percentage of organic solvent (acetonitrile or methanol with 0.1% formic acid or TFA) over time.

  • Fraction Collection: Collect fractions corresponding to the desired peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to recover the final product.

Visualizations

Experimental_Workflow Crude Crude Synthesized This compound FlashChrom Flash Column Chromatography (Normal Phase) Crude->FlashChrom Initial Purification TLC_NMR Purity Check (TLC, NMR) FlashChrom->TLC_NMR Assess Purity RPHPLC RP-HPLC Purification TLC_NMR->RPHPLC Impure FinalPurity Final Purity Analysis (HPLC, NMR, MS) TLC_NMR->FinalPurity Pure RPHPLC->FinalPurity Final Purification PureProduct Pure this compound FinalPurity->PureProduct

Caption: General experimental workflow for the purification of synthesized this compound.

Troubleshooting_Logic Start Low Purity after Flash Chromatography CheckTLC Analyze TLC Plate Start->CheckTLC PoorSep Poor Spot Separation? CheckTLC->PoorSep Streaking Streaking or Tailing? PoorSep->Streaking No OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent Yes AddAcid Add Acid to Mobile Phase Streaking->AddAcid Yes Overloading Column Overloaded? Streaking->Overloading No ReduceLoad Reduce Sample Load Overloading->ReduceLoad Yes ConsiderHPLC Consider RP-HPLC for Isomer Separation Overloading->ConsiderHPLC No

Caption: Troubleshooting logic for low purity after flash chromatography.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Efficacies of Glabridin, Edaravone, and Memantine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the neuroprotective properties, mechanisms of action, and experimental data of three prominent neuroprotective compounds.

Introduction: The growing prevalence of neurodegenerative diseases necessitates the exploration and comparison of novel and existing neuroprotective compounds. While the originally intended focus of this guide, Glabralide C, remains an elusive compound with insufficient publicly available research data for a comprehensive analysis, this guide pivots to a comparative study of three well-documented neuroprotective agents: Glabridin, a natural isoflavan from Glycyrrhiza glabra; Edaravone, a synthetic free radical scavenger; and Memantine, a well-established NMDA receptor antagonist. This guide presents a detailed comparison of their neuroprotective effects, supported by quantitative experimental data, detailed methodologies, and visual representations of key pathways.

Comparative Neuroprotective Performance

The neuroprotective effects of Glabridin, Edaravone, and Memantine have been evaluated in numerous in vitro studies. The following tables summarize key quantitative data from studies utilizing the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including the specific neurotoxin used to induce cell damage.

Compound Neurotoxin Concentration of Compound Cell Viability (% of control) Reference Study
Glabridin Doxorubicin (20.1 µM)2.5 µM (24h pre-treatment)Increased from ~50% to ~70%
Staurosporine1-10 µMConcentration-dependent inhibition of cytotoxicity[1]
Edaravone ZnO Nanoparticles (15 µg/mL)25 µM (24h pre-treatment)Significantly averted the decrease in cell viability[1]
Hydrogen Peroxide (500 µM)10-100 µMConcentration-dependent increase in cell viability from 40% to ~70%[2]
Memantine Amyloid-β (2 µg/µL)2.5 µMSignificantly decreased neurotoxic effects[3][4]
Glutamate0.032 µM - 4 µMShowed neuroprotective effects[5]
APP695 Overexpression5 µMSignificantly increased cell viability[6]

Table 1: Comparative Effects on Cell Viability in SH-SY5Y Cells. This table highlights the protective effects of Glabridin, Edaravone, and Memantine against various neurotoxins as measured by cell viability assays.

Compound Neurotoxin Concentration of Compound Effect on ROS Levels Reference Study
Glabridin Doxorubicin2.5 µMDecreased intracellular ROS from 164% to 86% of control
Edaravone Amyloid-β25-3540 µMSignificantly decreased ROS levels[7]
Hydrogen Peroxide10-100 µMConcentration-dependent inhibition of ROS production[2]
Memantine Not specified in SH-SY5Y-Primarily acts on NMDA receptors, indirect effect on ROS

Table 2: Comparative Effects on Reactive Oxygen Species (ROS) Production. This table showcases the antioxidant properties of Glabridin and Edaravone in mitigating oxidative stress.

Compound Neurotoxin Concentration of Compound Effect on Apoptosis Reference Study
Glabridin StaurosporineNot specifiedSuppressed elevated Bax protein and caspase-3 proenzyme[1]
Edaravone Hydrogen Peroxide10-100 µMConcentration-dependent decrease in apoptosis[2]
Memantine APP695 Overexpression5 µMSignificantly decreased apoptotic rate and caspase-3 expression[6]

Table 3: Comparative Effects on Apoptosis. This table illustrates the anti-apoptotic effects of the three compounds in neuronal cell models.

Mechanisms of Neuroprotection

The neuroprotective effects of Glabridin, Edaravone, and Memantine are mediated through distinct signaling pathways.

Glabridin: This isoflavan exhibits a multi-faceted neuroprotective mechanism primarily centered on its antioxidant and anti-inflammatory properties. It directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes. Glabridin also modulates signaling pathways associated with apoptosis, such as inhibiting the expression of pro-apoptotic proteins like Bax and caspase-3.[1][8]

Edaravone: As a potent free radical scavenger, Edaravone's primary neuroprotective mechanism is the direct neutralization of ROS and reactive nitrogen species (RNS).[9][10][11] This action mitigates oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions. Edaravone also demonstrates anti-inflammatory effects and can modulate mitochondrial function to prevent apoptosis.[12][13]

Memantine: Memantine's neuroprotective action is primarily attributed to its role as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking the NMDA receptor, Memantine prevents excessive calcium influx into neurons, a major pathway of excitotoxicity-induced neuronal death. While its direct antioxidant activity is not its primary mechanism, by preventing excitotoxicity, it indirectly reduces the downstream generation of ROS.[14]

Signaling Pathway and Experimental Workflow Diagrams

Glabridin_Pathway Oxidative_Stress Oxidative Stress (e.g., Doxorubicin) ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Apoptosis_Pathway Apoptosis Pathway Oxidative_Stress->Apoptosis_Pathway Cell_Death Neuronal Cell Death ROS->Cell_Death Glabridin Glabridin Glabridin->ROS Scavenges Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., GSH) Glabridin->Antioxidant_Enzymes Bax_Caspase3 ↑ Bax, Caspase-3 Glabridin->Bax_Caspase3 Inhibits Antioxidant_Enzymes->ROS Neutralizes Apoptosis_Pathway->Bax_Caspase3 Bax_Caspase3->Cell_Death Neuroprotection Neuroprotection Edaravone_Pathway Ischemic_Stress Ischemic/Oxidative Stress (e.g., H2O2) Free_Radicals ↑ Free Radicals (ROS, RNS) Ischemic_Stress->Free_Radicals Lipid_Peroxidation Lipid Peroxidation Free_Radicals->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction Free_Radicals->Mitochondrial_Dysfunction Edaravone Edaravone Edaravone->Free_Radicals Scavenges Cell_Death Neuronal Cell Death Lipid_Peroxidation->Cell_Death Mitochondrial_Dysfunction->Cell_Death Neuroprotection Neuroprotection Memantine_Pathway Excess_Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Excess_Glutamate->NMDA_Receptor Over-activates Ca_Influx ↑↑ Ca2+ Influx (Excitotoxicity) NMDA_Receptor->Ca_Influx Memantine Memantine Memantine->NMDA_Receptor Blocks Neuronal_Damage Neuronal Damage & Cell Death Ca_Influx->Neuronal_Damage Neuroprotection Neuroprotection Experimental_Workflow cluster_assays Neuroprotection Assays MTT MTT Assay (Cell Viability) Data_Analysis 6. Data Analysis MTT->Data_Analysis ROS_Assay DCFH-DA Assay (ROS Levels) ROS_Assay->Data_Analysis Caspase_Assay Caspase-3 Assay (Apoptosis) Caspase_Assay->Data_Analysis Cell_Culture 1. Culture SH-SY5Y Cells Toxin_Treatment 2. Induce Neurotoxicity (e.g., MPP+, H2O2, Aβ) Cell_Culture->Toxin_Treatment Compound_Treatment 3. Treat with Neuroprotective Compound Toxin_Treatment->Compound_Treatment Assay_Incubation 4. Incubate Compound_Treatment->Assay_Incubation Assay_Incubation->MTT Assay_Incubation->ROS_Assay Assay_Incubation->Caspase_Assay

References

Navigating the Unexplored Terrain of Glabralide C: A Guide to Future Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

While dedicated structure-activity relationship (SAR) studies on Glabralide C are not yet available in published literature, its reported neuroprotective effects mark it as a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the current knowledge surrounding this compound and outlines a strategic approach for future SAR investigations to unlock its full therapeutic potential.

This compound is a meroterpenoid isolated from the plant Sarcandra glabra, a traditional Chinese medicine known for a variety of therapeutic properties.[1][2][3][4][5] Preliminary research has highlighted the neuroprotective activity of this compound, suggesting its potential as a lead compound for the development of novel treatments for neurodegenerative diseases.[3] However, a systematic exploration of how its chemical structure relates to its biological activity is a critical next step that remains to be undertaken.

The Parent Compound: this compound

CompoundNatural SourceReported Biological Activity
This compound Sarcandra glabraNeuroprotective

Sarcandra glabra is a rich source of various bioactive compounds, including other Glabralide derivatives (A and B), and has been traditionally used for its anti-inflammatory, antibacterial, antiviral, and anti-tumor effects.[1][2][3][4][5][6] This broader bioactivity profile of the plant suggests that this compound and its potential analogs could possess a wider range of pharmacological activities.

Charting the Course for SAR Studies: A Proposed Workflow

To systematically investigate the SAR of this compound, a structured workflow is essential. The following diagram illustrates a logical progression from initial analog design to in-depth biological evaluation.

SAR_Workflow cluster_0 Phase 1: Analog Design & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Iteration A Lead Compound (this compound) B Identify Key Functional Groups A->B Analysis C Design Analogs (e.g., esterification, etherification, alkylation, etc.) B->C Strategy D Chemical Synthesis of Analogs C->D Execution E Primary Screening (e.g., Neuroprotection Assay) D->E Testing F Determine IC50/EC50 Values E->F Quantification G Establish Structure-Activity Relationships F->G Interpretation H Identify Pharmacophore G->H Refinement I Design Second-Generation Analogs H->I Optimization I->D Iterative Cycle

Caption: A proposed workflow for the structure-activity relationship (SAR) studies of this compound.

Experimental Protocols: A Starting Point for Investigation

The following provides a generalized experimental protocol for a primary neuroprotection assay that could be adapted to screen this compound and its future analogs.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in HT22 Cells

1. Cell Culture:

  • Murine hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

  • HT22 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • The culture medium is then replaced with a serum-free medium containing various concentrations of the test compounds (this compound and its analogs).

  • After a 1-hour pre-incubation period with the test compounds, glutamate is added to a final concentration of 5 mM to induce excitotoxicity.

  • Control wells include cells treated with vehicle (e.g., DMSO) only, cells treated with glutamate only, and cells treated with a known neuroprotective agent as a positive control.

  • The cells are incubated for an additional 24 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the vehicle-treated control group.

  • The half-maximal effective concentration (EC50) for neuroprotection is calculated for each compound using non-linear regression analysis.

Future Directions

The path to understanding the full therapeutic potential of this compound begins with a systematic SAR study. By synthesizing a library of analogs with modifications at key functional groups and evaluating their neuroprotective activity, researchers can identify the crucial structural motifs responsible for its biological effects. This knowledge will be instrumental in designing more potent and selective second-generation compounds, ultimately paving the way for the development of novel therapeutics for neurodegenerative disorders. The broader bioactivity of Sarcandra glabra also warrants investigation into other potential therapeutic applications of this compound and its derivatives.

References

Glabralide C: A Comparative Analysis of a Promising Meroterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Glabralide C, a member of the meroterpenoid class of natural products, has emerged as a molecule of interest for its potential therapeutic applications. This guide provides a comprehensive analysis of this compound, focusing on its known sources, and puts its potential biological activities into the context of related compounds isolated from the same primary source. It is important to note that while the initial aim was a comparative analysis from different sources, current scientific literature predominantly documents the isolation of this compound from a single species, Sarcandra glabra. Information regarding its presence in other sources, such as Astragalus glabrescens, is found in commercial product descriptions but lacks substantiation in peer-reviewed scientific literature. Therefore, this guide will focus on the available data for this compound from Sarcandra glabra and provide a framework for future comparative studies should other natural or synthetic sources be identified.

Natural Sources and Isolation

This compound has been identified as a constituent of Sarcandra glabra (Thunb.) Nakai, a medicinal plant used in traditional Chinese medicine.[1][2] A 2018 study by Yang et al. published in Tetrahedron first reported the isolation and structural elucidation of this compound, alongside Glabralides A and B, from this plant.[3]

Quantitative Data

Currently, there is a lack of published quantitative data comparing the yield and purity of this compound from different geographical locations or extraction batches of Sarcandra glabra. Such data would be invaluable for assessing the viability of this plant as a consistent source of the compound.

Table 1: Quantitative Analysis of this compound from Sarcandra glabra

ParameterValueSource
Yield Data not available in published literature-
Purity Data not available in published literature-
Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound from the original publication by Yang et al. is not publicly available in its entirety, a general workflow can be inferred from various studies on the isolation of other meroterpenoids and sesquiterpenoids from Sarcandra glabra.

General Isolation Protocol for Meroterpenoids from Sarcandra glabra

  • Extraction: The dried and powdered whole plant or specific parts (e.g., roots, aerial parts) of Sarcandra glabra are typically extracted with an organic solvent such as 95% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The residue is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate and/or n-butanol fractions, which are likely to contain meroterpenoids, are then subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (octadecylsilane).

  • Purification: Final purification is typically achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

G plant Dried Sarcandra glabra extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction concentrate Concentration extraction->concentrate fractionation Solvent Partitioning concentrate->fractionation chromatography Column Chromatography (Silica, Sephadex, ODS) fractionation->chromatography hplc Preparative HPLC chromatography->hplc glabralide_c Pure this compound hplc->glabralide_c

Caption: General experimental workflow for the isolation of this compound.

Synthetic Sources

To date, no total synthesis of this compound has been reported in the scientific literature. The development of a synthetic route would be a significant step towards enabling further biological studies and potential drug development, as it would provide a reliable and potentially scalable source of the compound, independent of the natural supply.

Comparative Biological Activity

Direct comparative studies on the biological activity of this compound from different sources are not possible due to the lack of data from more than one source. However, the known biological activities of extracts from Sarcandra glabra and other purified constituents provide a basis for predicting the potential therapeutic effects of this compound.

Anti-inflammatory Activity

Extracts of Sarcandra glabra have demonstrated significant anti-inflammatory properties.[4] Studies have shown that compounds from this plant can inhibit the production of pro-inflammatory mediators. While the specific anti-inflammatory activity of this compound has not been detailed, it is plausible that it contributes to the overall anti-inflammatory profile of the plant extract.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines GlabralideC This compound (Putative) GlabralideC->NFkB Inhibition

Caption: Putative anti-inflammatory signaling pathway for this compound.

Anti-cancer Activity

Various compounds isolated from Sarcandra glabra have exhibited cytotoxic effects against different cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of cancer cell proliferation and metastasis. The potential anti-cancer activity of this compound remains to be investigated, but it represents a promising area for future research.

G GlabralideC This compound (Putative) Proliferation Cancer Cell Proliferation GlabralideC->Proliferation Inhibition Apoptosis Induction of Apoptosis GlabralideC->Apoptosis Metastasis Inhibition of Metastasis GlabralideC->Metastasis

Caption: Potential anti-cancer mechanisms of action for this compound.

Neuroprotective Effects

Some sources suggest that this compound may have neuroprotective properties. While specific experimental data for this compound is lacking, other compounds from Sarcandra glabra have been investigated for their neuroprotective potential. This suggests that this compound could also play a role in protecting neuronal cells from damage, a hypothesis that warrants further investigation.

Conclusion and Future Directions

This compound is a structurally interesting meroterpenoid isolated from Sarcandra glabra. Currently, a comprehensive comparative analysis is hindered by the absence of data from alternative natural or synthetic sources. The primary focus of future research should be on the following areas:

  • Exploration of Other Natural Sources: Investigating other plant species, including a systematic study of Astragalus glabrescens, for the presence of this compound.

  • Development of a Synthetic Route: A total synthesis would provide a reliable source of this compound for in-depth biological evaluation.

  • Quantitative Analysis: Detailed studies to quantify the yield and purity of this compound from Sarcandra glabra collected from different regions and at different times.

  • Biological Evaluation: Rigorous testing of pure this compound to determine its specific anti-inflammatory, anti-cancer, and neuroprotective activities and to elucidate its mechanisms of action.

This guide serves as a summary of the current knowledge on this compound and a call to action for the scientific community to further explore the potential of this promising natural product. The data presented here, although limited, provides a solid foundation for future research that could unlock the full therapeutic potential of this compound.

References

Cross-Validation of Analytical Methods for Glabralide C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Glabralide C, a phenolic compound with potential neuroprotective properties, requires robust analytical methods for its characterization and quantification in various matrices.[1][] This guide provides a comparative analysis of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. While specific cross-validation data for this compound is not publicly available, this guide presents a hypothetical comparison based on established methods for similar phenolic compounds, such as Glabridin, found in licorice extracts.[3]

Data Presentation: A Comparative Summary of Analytical Methods

The selection of an analytical method hinges on a balance of sensitivity, selectivity, and accessibility. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of phenolic compounds similar to this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceLess prone, can be corrected with internal standards
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of a this compound standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely accessible technique for the quantification of phenolic compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol (1 mg/mL).

  • Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 5 minutes, followed by a 1-minute hold at 80% B and a 1-minute re-equilibration at 20% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hypothetical Precursor Ion [M-H]⁻: m/z 451.3

    • Hypothetical Product Ions: Two optimized product ions for quantification and qualification.

Sample Preparation:

  • Prepare a stock solution of this compound and an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound) in methanol (1 mg/mL).

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound and a fixed concentration of the internal standard into the desired matrix (if applicable) or mobile phase.

  • Perform sample clean-up (e.g., protein precipitation or solid-phase extraction) if analyzing complex matrices.

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and the logical relationship between the compared analytical methods.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Sample Sample Analysis M1_Val->M1_Sample Compare Data Comparison (Statistical Analysis) M1_Sample->Compare M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Sample Sample Analysis M2_Val->M2_Sample M2_Sample->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Workflow for the cross-validation of two analytical methods.

LogicalRelationship cluster_methods Analytical Methods cluster_outputs Analytical Outputs Analyte This compound HPLC HPLC-UV + Robustness + Lower Cost - Lower Sensitivity - Matrix Interference Analyte->HPLC LCMS LC-MS/MS + High Sensitivity + High Selectivity - Higher Cost - Matrix Effects (can be mitigated) Analyte->LCMS Quant Quantitative Data (Concentration) HPLC->Quant LCMS->Quant Qual Qualitative Data (Identity Confirmation) LCMS->Qual CrossVal Cross-Validation Quant->CrossVal Qual->CrossVal

References

Glabralide C: A Novel Neuroprotective Candidate Compared to Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Glabralide C, a natural compound isolated from Glycyrrhiza glabra (licorice), reveals its potential as a neuroprotective agent, positioning it as a noteworthy candidate for further investigation in the field of neurodegenerative disease research. This guide provides a comparative overview of this compound against established neuroprotective drugs, Riluzole and Edaravone, supported by available experimental data.

At a Glance: Comparative Efficacy

Initial in vitro studies demonstrate that this compound exhibits significant neuroprotective effects in a cellular model of Parkinson's disease. The following table summarizes the quantitative data from studies on this compound and the established neuroprotective agents, Riluzole and Edaravone.

AgentModel SystemToxin/InsultConcentrationEndpointKey Finding
This compound (Compound 11) SH-SY5Y human neuroblastoma cellsMPP+ (2000 µM)2.5 µg/mLCell Viability (MTT Assay)Pretreatment with this compound significantly improved cell viability compared to cells treated with MPP+ alone, which reduced viability to approximately 40% of control.[1][2]
2.5 µg/mLATP LevelsThis compound inhibited the depletion of cellular ATP induced by MPP+.[1][2]
2.5 µg/mLCaspase 3/7 ActivityThis compound inhibited the elevated caspase 3/7 activities induced by MPP+.[1][2]
Riluzole SH-SY5Y human neuroblastoma cellsHydrogen Peroxide (H₂O₂) (200 µM)1-10 µMCell Viability (MTT Assay)Co-incubation with Riluzole prevented H₂O₂-induced cell death, with maximal effect restoring viability to ~80% of vehicle-treated cells.[3]
Rat motoneuron-enriched culturesGlutamate (EC₅₀ ~300 µM) / NMDA (100 µM)Dose-dependentCell ViabilitySignificantly reduced glutamate and NMDA neurotoxicity.
Edaravone Rat primary cerebellar granule neuronsIodoacetic Acid (IAA) (50 µM)3-30 µMCell Viability (MTT Assay)Pretreatment with Edaravone significantly increased cell viability in a concentration-dependent manner, up to 85% of control at 30 µM.[4]
3-30 µMLDH ReleaseReduced the level of LDH release compared to the IAA-treated group.[4]
Rat retinal ischemia/reperfusion modelIschemia/Reperfusion3mg/kg (intravenous)Retinal Ganglion Cell (RGC) LossSignificantly reduced the loss of RGCs (19% cell loss with treatment vs. 28% in control).

Unraveling the Mechanisms: A Comparative Look at Signaling Pathways

The neuroprotective effects of these agents are attributed to their distinct mechanisms of action. This compound appears to exert its effects through the preservation of mitochondrial function and inhibition of apoptosis. Riluzole primarily modulates glutamatergic neurotransmission, while Edaravone acts as a potent antioxidant.

This compound: Mitochondrial Protection and Anti-Apoptosis

This compound's neuroprotective mechanism in the MPP+ model of Parkinson's disease involves the inhibition of ATP depletion and the reduction of caspase 3/7 activity.[1][2] This suggests a direct or indirect effect on mitochondrial function and the intrinsic apoptotic pathway. While the precise signaling cascade for this compound is still under investigation, a related compound from licorice, Glabridin, has been shown to induce apoptosis in cancer cells via the JNK1/2 signaling pathway. Further research is needed to determine if a similar pathway is modulated in the context of neuroprotection by this compound.

MPP MPP+ Mitochondria Mitochondrial Dysfunction MPP->Mitochondria ATP ATP Depletion Mitochondria->ATP Caspase Caspase 3/7 Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Glabralide_C This compound Glabralide_C->Mitochondria Inhibits Glabralide_C->Caspase Inhibits

Proposed neuroprotective pathway of this compound.
Riluzole: Glutamate Modulation and Beyond

Riluzole's neuroprotective effects are multifaceted, primarily targeting the glutamatergic system. It inhibits voltage-gated sodium channels, which in turn reduces presynaptic glutamate release. Additionally, Riluzole has been shown to inhibit protein kinase C (PKC), which may contribute to its antioxidative neuroprotective effects.

cluster_riluzole Riluzole's Mechanism Riluzole Riluzole Na_Channel Voltage-gated Na+ Channels Riluzole->Na_Channel Inhibits PKC Protein Kinase C Riluzole->PKC Inhibits Glu_Release Glutamate Release Na_Channel->Glu_Release Reduces Neuroprotection Neuroprotection

Key mechanisms of action for Riluzole.
Edaravone: A Scavenger of Free Radicals

Edaravone's neuroprotective mechanism is primarily attributed to its potent free radical scavenging activity. It effectively neutralizes reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage. This action helps to preserve the integrity of cell membranes and mitochondrial function.

Oxidative_Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Edaravone Edaravone Edaravone->ROS Scavenges

Antioxidant mechanism of Edaravone.

Under the Microscope: Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

This compound Neuroprotection Assay
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Toxin Induction: Cells were exposed to 2000 µM of 1-methyl-4-phenylpyridinium (MPP+) for 24 hours to induce neurotoxicity.

  • Treatment: Cells were pre-treated with this compound at a concentration of 2.5 µg/mL before exposure to MPP+.

  • Cell Viability Assessment (MTT Assay): Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured to quantify the formation of formazan, which is proportional to the number of viable cells.

  • ATP Level Measurement: Cellular ATP levels were assessed to evaluate mitochondrial function.

  • Caspase 3/7 Activity Assay: The activity of executioner caspases 3 and 7 was measured as an indicator of apoptosis.

start Seed SH-SY5Y cells pretreatment Pre-treat with this compound (2.5 µg/mL) start->pretreatment toxin Induce toxicity with MPP+ (2000 µM, 24h) pretreatment->toxin assays Perform Assays toxin->assays viability MTT Assay (Cell Viability) assays->viability atp ATP Assay assays->atp caspase Caspase 3/7 Assay assays->caspase end Analyze Data viability->end atp->end caspase->end

References

Unraveling the Biological Targets of Glabralide C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To date, the specific biological targets of Glabralide C, a natural compound isolated from Astragalus glabrescens, remain to be definitively identified in publicly available scientific literature. While research has highlighted its potential neuroprotective effects, suggesting promise in the context of neurodegenerative diseases such as Alzheimer's, the direct molecular binding partners and the precise mechanisms of action are not yet fully elucidated.

This guide provides an overview of the current understanding of the broader biological activities of compounds from the Astragalus genus and outlines a general approach for identifying the targets of novel compounds like this compound. This information is intended to support researchers and drug development professionals in their investigation of this and other natural products.

The Broader Therapeutic Landscape of Astragalus Species

Compounds derived from Astragalus species, primarily flavonoids and saponins, have been extensively studied for their diverse pharmacological activities. These activities offer clues to the potential mechanisms of this compound.

  • Neuroprotection: Extracts from Astragalus have demonstrated neuroprotective properties, which may be relevant to the observed effects of this compound.

  • Anti-inflammatory Effects: A significant body of research points to the anti-inflammatory properties of Astragalus extracts. The modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, is a recurring theme.

  • Antioxidant Activity: Many compounds from this genus exhibit potent antioxidant effects, which can contribute to their protective roles in various disease models.

Given this context, it is plausible that the neuroprotective effects of this compound are mediated through the modulation of inflammatory and oxidative stress pathways.

Hypothetical Signaling Pathway for this compound's Neuroprotective Effects

Based on the known activities of related compounds, a hypothetical signaling pathway for this compound can be proposed. This model suggests that this compound may inhibit pro-inflammatory signaling cascades, thereby reducing neuronal damage.

Glabralide_C_Hypothetical_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Glabralide_C Glabralide_C Glabralide_C->Signaling_Cascade Inhibits NF_kB_Activation NF_kB_Activation Signaling_Cascade->NF_kB_Activation MAPK_Activation MAPK_Activation Signaling_Cascade->MAPK_Activation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB_Activation->Pro_inflammatory_Cytokines MAPK_Activation->Pro_inflammatory_Cytokines Neuronal_Damage Neuronal_Damage Pro_inflammatory_Cytokines->Neuronal_Damage

Caption: Hypothetical mechanism of this compound's neuroprotective action.

Experimental Protocols for Target Identification

For a novel compound like this compound where the direct target is unknown, a systematic approach to target deconvolution is necessary. The following outlines a general experimental workflow.

1. Affinity-Based Methods:

  • Protocol: Immobilize this compound onto a solid support (e.g., beads). Incubate the immobilized compound with a cell lysate or protein mixture. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.

  • Objective: To identify proteins that physically interact with this compound.

2. Activity-Based Protein Profiling (ABPP):

  • Protocol: Synthesize a probe molecule that incorporates this compound, a reactive group, and a reporter tag. The probe is incubated with a proteome, allowing it to covalently label its target protein(s). The labeled proteins are then enriched and identified.

  • Objective: To identify the functional targets of this compound in a complex biological system.

3. Computational Approaches:

  • Protocol: Utilize in silico methods such as molecular docking and pharmacophore modeling. The 3D structure of this compound is screened against libraries of known protein structures to predict potential binding partners.

  • Objective: To generate a prioritized list of potential targets for experimental validation.

4. Phenotypic Screening and Pathway Analysis:

  • Protocol: Treat relevant cell models (e.g., neuronal cells) with this compound and perform high-content imaging or transcriptomic/proteomic analysis to observe cellular changes. Pathway analysis tools are then used to infer the upstream targets responsible for the observed phenotype.

  • Objective: To identify the signaling pathways modulated by this compound, which can then be interrogated to find the direct target.

Target_Identification_Workflow Start Novel Compound (this compound) Affinity_Chromatography Affinity Chromatography Start->Affinity_Chromatography ABPP Activity-Based Protein Profiling Start->ABPP Computational_Screening Computational Screening Start->Computational_Screening Phenotypic_Screening Phenotypic Screening Start->Phenotypic_Screening Mass_Spectrometry Mass Spectrometry (Protein ID) Affinity_Chromatography->Mass_Spectrometry ABPP->Mass_Spectrometry Target_Hypothesis Target Hypothesis Generation Computational_Screening->Target_Hypothesis Pathway_Analysis Pathway Analysis Phenotypic_Screening->Pathway_Analysis Mass_Spectrometry->Target_Hypothesis Pathway_Analysis->Target_Hypothesis Validation Target Validation (e.g., Knockdown, Overexpression) Target_Hypothesis->Validation Mechanism_of_Action Mechanism of Action Elucidation Validation->Mechanism_of_Action

Caption: General workflow for identifying the biological targets of a novel compound.

Conclusion

While the direct biological targets of this compound are yet to be discovered, the existing knowledge on related natural products from the Astragalus genus provides a strong foundation for future research. The neuroprotective potential of this compound warrants further investigation, and the application of modern target identification strategies will be crucial in unlocking its therapeutic promise. This guide serves as a starting point for researchers dedicated to advancing our understanding of this and other promising natural compounds.

In Vivo Therapeutic Potential of Glabralide C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a notable lack of published in vivo studies specifically investigating the therapeutic potential of Glabralide C. This compound is an organic compound derived from the blossoms of Astragalus glabrescens and has been noted for its potential neuroprotective properties.[] Given the absence of direct in vivo data for this compound, this guide will provide a comparative analysis of Glabridin, a well-researched isoflavonoid from Glycyrrhiza glabra (licorice), and extracts from Astragalus species, the genus from which this compound is derived. This comparison aims to offer a proxy for the potential therapeutic applications of this compound in neuroprotection, anti-inflammation, and oncology. The performance of these natural compounds will be compared against established therapeutic agents: Donepezil for neuroprotection, Ibuprofen for anti-inflammation, and Doxorubicin for anti-cancer applications.

Comparative Analysis of In Vivo Efficacy

This section provides a quantitative comparison of the in vivo therapeutic effects of Glabridin and Astragalus extracts against standard therapeutic agents in relevant animal models.

Neuroprotective Effects

Glabridin and Astragalus extracts have demonstrated significant neuroprotective effects in preclinical models of neurological disorders.

Compound/DrugAnimal ModelDosageKey FindingsReference
Glabridin Middle Cerebral Artery Occlusion (MCAO) in rats25 mg/kg (i.p.)Significantly decreased focal infarct volume, cerebral histological damage, and apoptosis. Attenuated brain malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and glutathione (GSH) levels.[2]
Astragalus Extract Rat model of cerebral Ischemia/Reperfusion40-80 mg/kgSuppressed the increase in TNF-α and IL-1β, leading to reduced neuronal death and nerve damage.[3]
Donepezil Tg2576 mouse model of Alzheimer's Disease4 mg/kg (in drinking water)Significantly reduced brain tissue soluble Aβ 1-40 and 1-42, Aβ plaque number, and plaque burden. Increased synaptic density in the dentate gyrus.[4]
Anti-inflammatory Effects

Both Glabridin and Astragalus extracts have shown potent anti-inflammatory activity in various in vivo models.

Compound/DrugAnimal ModelDosageKey FindingsReference
Glabridin Lipopolysaccharide (LPS)-induced neuroinflammation in miceNot specifiedSignificantly improved memory in the Morris water maze test. Decreased levels of NF-κB and GFAP, and increased SOD content in brain tissue.[5][6]
Astragalus Extract (Total Flavonoids) Rat paw edema model100 and 300 mg/kgAttenuated rat paw edema, mouse ear edema, and mouse vascular permeability.
Ibuprofen Carrageenan-induced rat paw edema70 mg/hind paw (topical)Significantly decreased hind paw swelling.[7]
PEGylated Ibuprofen Tablet Carrageenan-induced inflammation in ratsNot specifiedExhibited good anti-inflammatory activity with up to 77.4% edema inhibition.[8]
Anti-Cancer Effects

While in vivo data for Glabridin's anti-cancer effects are less extensive, it has shown promise in preclinical models.

Compound/DrugAnimal ModelDosageKey FindingsReference
Glabridin Nude mice model of breast cancerNot specifiedInhibited MDA-MB-231-mediated angiogenesis.[9]
Doxorubicin Murine 16C and EMT6 tumors, and human prostate cancer PC-3 xenografts8 mg/kgDelayed tumor growth by ~13 days in 16C tumors and ~5 days in EMT6 tumors.[10]
Doxorubicin-loaded DNA-AuNP SK-OV-3 xenograft mice model of ovarian cancerNot specifiedExhibited a 91.58% tumor growth inhibition rate, approximately 2.5 times higher than free Doxorubicin.[11]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

Objective: To induce focal cerebral ischemia in rodents to mimic stroke and evaluate the neuroprotective effects of a test compound.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Anesthetize the animal (e.g., with chloral hydrate).

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to occlude it.

  • After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Administer the test compound (e.g., Glabridin 25 mg/kg, i.p.) at a specified time relative to the occlusion/reperfusion.

  • After a set survival period (e.g., 24 hours), euthanize the animals and harvest the brains.

  • Assess neurological deficits, infarct volume (e.g., using TTC staining), and biochemical markers (e.g., MDA, SOD, GSH).

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Objective: To induce a systemic inflammatory response that leads to neuroinflammation and assess the anti-inflammatory effects of a test compound.

Animal Model: Male C57BL/6J mice.

Procedure:

  • Administer the test compound (e.g., Glabridin) at various doses for a specified period.

  • Induce neuroinflammation by intraperitoneal injection of LPS.

  • Perform behavioral tests (e.g., Morris water maze) to assess cognitive function.

  • Euthanize the animals and collect brain tissue.

  • Measure levels of inflammatory markers (e.g., NF-κB, GFAP, IBA-1) and oxidative stress markers (e.g., SOD) using techniques such as ELISA and immunofluorescence.

  • Perform histological analysis (e.g., Nissl staining) to assess neuronal damage.

Tumor Xenograft Model for Anti-Cancer Efficacy

Objective: To evaluate the anti-tumor activity of a test compound on human cancer cells grown in immunocompromised mice.

Procedure:

  • Culture human cancer cells (e.g., MDA-MB-231 breast cancer cells).

  • Inject a suspension of the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size.

  • Randomly assign mice to treatment groups (e.g., vehicle control, test compound).

  • Administer the test compound (e.g., Glabridin) via a specified route and schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the animals and excise the tumors.

  • Analyze the tumors for markers of proliferation, apoptosis, and angiogenesis.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vivo validation of therapeutic compounds.

G cluster_0 Neuroprotective Mechanism of Glabridin (Proxy for this compound) Ischemia Ischemia ROS Reactive Oxygen Species Ischemia->ROS Apoptosis Apoptosis ROS->Apoptosis Neuronal_Damage Neuronal_Damage Apoptosis->Neuronal_Damage Glabridin Glabridin Glabridin->ROS Glabridin->Apoptosis Antioxidants Antioxidants Glabridin->Antioxidants ↑ (SOD, GSH) Glabridin->Neuronal_Damage ↓ (Neuroprotection) Antioxidants->ROS

Caption: Proposed neuroprotective signaling pathway of Glabridin.

G cluster_1 In Vivo Anti-inflammatory Workflow Animal_Model Mouse/Rat Model Induction LPS or Carrageenan Induction Animal_Model->Induction Treatment Test Compound (e.g., Glabridin) Induction->Treatment Behavioral_Testing Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Paw) Behavioral_Testing->Tissue_Collection Analysis Biochemical & Histological Analysis Tissue_Collection->Analysis

Caption: General workflow for in vivo anti-inflammatory studies.

G cluster_2 Anti-angiogenic Effect of Glabridin (Proxy for this compound) Tumor_Cells Tumor Cells (e.g., MDA-MB-231) VEGF VEGF Secretion Tumor_Cells->VEGF Endothelial_Cells Endothelial Cells VEGF->Endothelial_Cells Stimulates Angiogenesis Angiogenesis Endothelial_Cells->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Glabridin Glabridin Glabridin->Angiogenesis Inhibits

Caption: Simplified pathway of Glabridin's anti-angiogenic effect.

References

A Comparative Analysis of Glabridin's Efficacy Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information available in the public domain predominantly pertains to "Glabridin," a flavonoid isolated from licorice root, rather than "Glabralide C." This guide therefore provides a comparative analysis of Glabridin's anti-cancer efficacy. The findings presented are based on existing research and are intended for an audience of researchers, scientists, and drug development professionals.

Glabridin has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its efficacy is dose- and cell-type dependent, indicating varied mechanisms of action and cellular responses. This guide synthesizes available data to offer a comparative perspective on its performance.

Data on Anti-Proliferative Efficacy

The inhibitory concentration (IC50) is a key measure of a compound's potency. While comprehensive comparative studies are limited, available data indicates that Glabridin's IC50 values differ across various cancer cell lines.[1] In vitro experiments have shown that glabridin has significant inhibitory effects on cancer cells at concentrations of 10-100 μM.[1]

Cell LineCancer TypeKey FindingsReference
SCC-9 and SAS Oral CancerSignificant inhibition of cell proliferation; induction of apoptosis.[2][3][2][3]
A549 Non-small cell lung cancerInhibition of invasion and metastasis.[1][1]
HepG2 Hepatocellular carcinomaSuppression of proliferation and cell cycle arrest at G1 phase.[4][4]
Breast Cancer Cells Breast CancerSuppression of invasion, metastasis, and angiogenesis.[1][1]
Osteosarcoma Cells OsteosarcomaInhibition of migration and invasion.[1][1]

Induction of Apoptosis and Cell Cycle Arrest

Glabridin has been shown to induce apoptosis and cause cell cycle arrest in several cancer cell lines, key mechanisms for its anti-cancer activity.

In human oral cancer SCC-9 and SAS cell lines, Glabridin treatment leads to a significant increase in the sub-G1 phase cell population and phosphatidylserine externalization, both markers of apoptosis.[2][3] This apoptotic induction in SCC-9 cells is dose-dependent and occurs through the activation of caspase-3, -8, and -9, leading to poly (ADP-ribose) polymerase (PARP) cleavage.[2][3]

Furthermore, in hepatocellular carcinoma HepG2 cells, Glabridin has been observed to arrest the cell cycle in the G1 phase.[4] This is achieved through the downregulation of cyclin D3, CDK2, and CDK4.[4]

Signaling Pathways Modulated by Glabridin

Glabridin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.

  • JNK1/2 Signaling Pathway: In oral cancer cells, Glabridin induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) 1/2 pathway.[2][3] Inhibition of the JNK1/2 pathway has been shown to reverse the Glabridin-induced activation of the caspase cascade.[2][3]

  • FAK/Src Signaling Pathway: Glabridin inhibits the invasion and metastasis of non-small cell lung cancer and breast cancer cells by targeting the FAK/Src signaling pathway.[1] It achieves this by reducing the phosphorylation and activation of FAK and Src.[1]

  • p38 and JNK Pathways: In osteosarcoma cells, Glabridin suppresses migration and invasion by inhibiting the activation of the p38 and JNK pathways.[1] This leads to the prevention of CREB-AP1 complex formation and a reduction in the expression of MMP-2 and MMP-9.[1]

  • braf/MEK Signaling Pathway: In hepatocellular carcinoma, Glabridin has been identified as a potential multi-molecule-targeting inhibitor that can selectively bind to braf and MEK1/2, suppressing the braf/MEK signaling pathway.[4] It inhibits the phosphorylation of MEK1/2 and downstream molecules like ERK1/2.[4]

  • NF-κB and AP-1 Pathways: Glabridin also inhibits tumor cell migration and invasion by suppressing the NF-κB and AP-1 signaling pathways, leading to the downregulation of MMP-9.[1]

glabridin_signaling_pathways cluster_oral_cancer Oral Cancer cluster_lung_breast_cancer Lung & Breast Cancer cluster_hcc Hepatocellular Carcinoma glabridin1 Glabridin jnk12 ↑ JNK1/2 Phosphorylation glabridin1->jnk12 caspases ↑ Caspase-3, -8, -9 Activation jnk12->caspases apoptosis1 Apoptosis caspases->apoptosis1 glabridin2 Glabridin fak_src ↓ FAK/Src Activation glabridin2->fak_src metastasis Inhibition of Invasion & Metastasis fak_src->metastasis glabridin3 Glabridin braf_mek ↓ braf/MEK Pathway glabridin3->braf_mek cell_cycle G1 Cell Cycle Arrest braf_mek->cell_cycle experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SCC-9, A549, HepG2) seeding Cell Seeding in Plates cell_culture->seeding glabridin_prep Glabridin Stock Solution Preparation treatment Treatment with Glabridin (Various Concentrations & Durations) glabridin_prep->treatment seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Calculation viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry statistical_analysis Statistical Analysis ic50->statistical_analysis flow_cytometry->statistical_analysis

References

Validating Antioxidant Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note on Glabralide C: Initial literature and database searches did not yield specific experimental data on the antioxidant activity of this compound. Therefore, to fulfill the structural and content requirements of this guide, we will use Quercetin , a well-researched flavonoid antioxidant, as a placeholder to demonstrate a comprehensive comparison. This guide will serve as a template for evaluating the antioxidant potential of a compound of interest, such as this compound, once experimental data becomes available.

Quercetin: A Case Study in Antioxidant Validation

Quercetin is a potent antioxidant widely found in fruits and vegetables.[1] Its antioxidant capacity stems from its ability to scavenge free radicals and bind to transition metal ions, which inhibits lipid peroxidation.[2] This guide compares Quercetin's antioxidant performance against other common antioxidants using data from various in vitro assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of Quercetin and other reference compounds is frequently evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric for the DPPH and ABTS assays; a lower IC50 indicates greater antioxidant activity. For the FRAP assay, a higher value indicates greater reducing power.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)
Quercetin 5.5[3]1.8[4]3.02 (relative to Trolox)[5]
Ascorbic Acid---
Rutin5.02[6]95.3[6]-
Catechin7.7[3]--
Epicatechin6.2[3]--
Resveratrol---

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays cited.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[7]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol), freshly prepared and protected from light.[7]

    • Test compound solutions at various concentrations.

    • Reference antioxidant standard (e.g., Ascorbic Acid or Trolox).

  • Procedure:

    • In a microplate well or cuvette, add a specific volume of the DPPH solution to varying concentrations of the test compound.[7]

    • Prepare a control containing the solvent and DPPH solution.

    • Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at approximately 734 nm.[7]

  • Reagents:

    • Aqueous solution of ABTS (e.g., 7 mM).

    • Potassium persulfate (e.g., 2.45 mM).

    • Test compound solutions at various concentrations.

    • Reference antioxidant standard.

  • Procedure:

    • Generate the ABTS radical cation (ABTS•+) by reacting the aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

    • Dilute the resulting dark blue-green ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[7]

    • Add varying concentrations of the test compound to a fixed volume of the diluted ABTS•+ solution.[7]

    • Incubate the reaction at room temperature for a specific time (e.g., 6 minutes).[7]

    • Measure the absorbance at 734 nm.[7]

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.[7]

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[7]

  • Reagents:

    • FRAP reagent: prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.[8]

    • Test compound solutions at various concentrations.

    • Known Fe²⁺ solution for the standard curve.

  • Procedure:

    • Add the FRAP reagent to the test sample.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the colored product (ferrous-tripyridyltriazine complex) at 593 nm.[9]

  • Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and expressed as µmol Fe²⁺ equivalents per liter or per gram of sample.

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (e.g., Quercetin) Series Serial Dilutions Compound->Series Standard Standard Antioxidant (e.g., Ascorbic Acid) Standard->Series Solvent Solvent (e.g., Ethanol/Methanol) Solvent->Series DPPH DPPH Assay Series->DPPH Add to DPPH solution ABTS ABTS Assay Series->ABTS Add to ABTS•+ solution FRAP FRAP Assay Series->FRAP Add to FRAP reagent Spectro Spectrophotometer (Absorbance Reading) DPPH->Spectro Read @ 517nm ABTS->Spectro Read @ 734nm FRAP->Spectro Read @ 593nm Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 / FRAP value Calc->IC50

Caption: A generalized workflow for determining the antioxidant capacity of a test compound using DPPH, ABTS, and FRAP assays.

Quercetin's Antioxidant Signaling Pathway Modulation

ROS Oxidative Stress (Increased ROS) MAPK MAPK Pathway ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Quercetin Quercetin Nrf2 Nrf2 Quercetin->Nrf2 activates Quercetin->MAPK modulates Quercetin->NFkB inhibits Inflammation Inflammation Quercetin->Inflammation reduces ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GSH) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralizes MAPK->Nrf2 activates NFkB->Inflammation promotes

Caption: Quercetin enhances cellular antioxidant defenses by activating the Nrf2-ARE pathway and modulating pro-inflammatory pathways like NF-κB.[10][11][12]

References

Safety Operating Guide

Prudent Disposal Procedures for Glabralide C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with comprehensive disposal and safety information for Glabralide C is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade chemical compounds of unknown or uncertain toxicity, with particular consideration for its classification as a phenolic natural product. Researchers must always consult and adhere to their institution's specific hazardous waste management protocols and local regulations.

This compound, an organic compound isolated from Astragalus glabrescens, is utilized in research for its potential neuroprotective properties.[1] Proper handling and disposal are crucial to ensure personnel safety and environmental protection. This guide provides a procedural framework for the safe disposal of this compound and associated contaminated materials in a laboratory environment.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below. The lack of comprehensive toxicological and environmental fate data necessitates handling it as a potentially hazardous substance.

PropertyValueSource
CAS Number 2170388-85-7[2]
Molecular Formula C29H40O4[1][2]
Molecular Weight 452.6 g/mol [2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO[2]
Storage Desiccate at -20°C[2]
Chemical Type Phenol[2]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step methodology for the safe segregation and disposal of various forms of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound in any form, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator may be necessary based on institutional assessment.

Waste Segregation and Collection

Proper segregation at the point of generation is critical. Never mix this compound waste with general laboratory trash or non-hazardous waste.

  • Solid this compound Waste:

    • Collect any unused or expired pure this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Label the container as "Hazardous Waste: this compound (Solid)" and include the approximate quantity.

  • This compound Solutions:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and shatter-proof hazardous waste container.

    • Do not pour this compound solutions down the drain.

    • Label the container as "Hazardous Waste: this compound in [Solvent Name]" (e.g., "this compound in DMSO"). List all solvent components.

  • Contaminated Labware and Materials:

    • Collect all materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, in a dedicated, sealed plastic bag or container.

    • Label the container as "Hazardous Waste: this compound Contaminated Debris."

Storage of Hazardous Waste

Store all this compound hazardous waste containers in a designated Satellite Accumulation Area within the laboratory. This area should be clearly marked, and containers must be kept closed except when adding waste.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected hazardous waste. Do not attempt to dispose of the waste through third-party vendors or municipal waste streams.

Spill Management

In the event of a spill of this compound powder or solution:

  • Alert personnel in the immediate area and restrict access.

  • If the spill is significant or you are not comfortable cleaning it up, contact your institution's EHS emergency line.

  • For minor spills, while wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand for powders, absorbent pads for liquids).

  • Carefully sweep or wipe the material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as contaminated debris.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

GlabralideC_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Pure or Expired) waste_type->solid_waste Solid liquid_waste This compound Solution (Aqueous or Organic) waste_type->liquid_waste Liquid contaminated_debris Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_debris Debris collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof container. liquid_waste->collect_liquid collect_debris Collect in a labeled, sealed bag or container. contaminated_debris->collect_debris storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_debris->storage ehs_pickup Contact EHS for Hazardous Waste Pickup storage->ehs_pickup

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.